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  • Product: Methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate
  • CAS: 885949-40-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate. Designed for researchers, scientists, and...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the compound's spectral features, underpinned by established NMR principles. Furthermore, it outlines field-proven, best-practice protocols for the acquisition and processing of high-quality NMR data, ensuring scientific integrity and reproducibility.

Introduction

Methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate, with the molecular formula C₁₇H₁₆O₅ and a molecular weight of 300.31, is a complex organic molecule incorporating several key functional groups: an aromatic aldehyde (formyl group), a methoxy ether, a phenylacetate ester, and a chiral center.[1] The structural complexity of this molecule makes NMR spectroscopy an indispensable tool for its unambiguous characterization. The precise arrangement of these functionalities creates a unique electronic environment for each proton and carbon atom, resulting in a distinct and interpretable NMR fingerprint. This guide will delve into the predicted spectral data and provide the scientific rationale for the assignment of each resonance, thereby offering a robust framework for the structural verification of this and structurally related compounds.

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the atoms of methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate are numbered as shown in the diagram below. This numbering scheme will be used consistently throughout the guide.

Caption: Molecular structure and atom numbering scheme for NMR assignment.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the title compound, based on established values for analogous structures found in the scientific literature.[2][3][4][5] The data is predicted for a standard deuterated chloroform (CDCl₃) solvent.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
Atom NumberPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
H199.85 - 9.95s-1HAldehyde proton
H-Ar (Phenyl)7.30 - 7.50m-5HPhenyl group protons
H6'7.45 - 7.55d~2.51HAromatic proton
H4'7.35 - 7.45dd~8.5, 2.51HAromatic proton
H1'6.95 - 7.05d~8.51HAromatic proton
H75.80 - 5.90s-1HMethine proton (CH-Ph)
OCH₃ (C18)3.85 - 3.95s-3HMethoxy protons
OCH₃ (C11)3.70 - 3.80s-3HMethyl ester protons
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Atom NumberPredicted δ (ppm)Assignment
C19190.5 - 191.5Aldehyde Carbonyl
C9168.0 - 169.0Ester Carbonyl
C2'154.0 - 155.0Aromatic C-O
C5'149.0 - 150.0Aromatic C-O
C-Ar (ipso, Ph)134.0 - 135.0Aromatic C (ipso-phenyl)
C3'131.0 - 132.0Aromatic C-CHO
C-Ar (Ph)128.0 - 129.5Aromatic CH (Phenyl)
C6'125.0 - 126.0Aromatic CH
C4'118.0 - 119.0Aromatic CH
C1'112.0 - 113.0Aromatic CH
C779.0 - 80.0Methine Carbon (CH-Ph)
C1856.0 - 56.5Methoxy Carbon
C1152.5 - 53.5Methyl Ester Carbon

Scientific Interpretation of the Spectra

The predicted spectral data provides a detailed structural fingerprint of the molecule. The rationale for each assignment is grounded in fundamental NMR principles, such as electronegativity, aromatic substitution patterns, and spin-spin coupling.[6][7][8]

  • ¹H NMR Spectrum:

    • Aldehyde Proton (H19): The most downfield signal, expected between δ 9.85-9.95 ppm, is characteristic of an aldehyde proton.[9][10] Its singlet multiplicity indicates no adjacent protons for coupling.

    • Aromatic Protons: The spectrum will feature two distinct aromatic regions. A complex multiplet between δ 7.30-7.50 ppm integrating to five protons corresponds to the monosubstituted phenyl ring. The trisubstituted phenoxy ring displays three distinct signals. H6' appears as a doublet due to meta-coupling with H4'. H4' shows as a doublet of doublets, split by both H1' (ortho-coupling, ~8.5 Hz) and H6' (meta-coupling, ~2.5 Hz). H1' is a doublet due to ortho-coupling with H4'.[3]

    • Methine Proton (H7): The singlet at δ 5.80-5.90 ppm is assigned to the benzylic methine proton. Its significant downfield shift is due to the deshielding effects of the adjacent phenyl group and the ether oxygen.

    • Methoxy and Methyl Ester Protons (C18 & C11): Two sharp singlets are predicted for the two different OCH₃ groups. The methoxy group on the aromatic ring (C18) is typically found around δ 3.85-3.95 ppm. The methyl ester protons (C11) are slightly more shielded, appearing around δ 3.70-3.80 ppm.[5]

  • ¹³C NMR Spectrum:

    • Carbonyl Carbons (C19 & C9): Two signals in the far downfield region correspond to the two carbonyl carbons. The aldehyde carbonyl (C19) is expected at the lowest field, around δ 190.5-191.5 ppm, while the ester carbonyl (C9) will resonate at a slightly higher field, around δ 168.0-169.0 ppm.[7]

    • Aromatic Carbons: The aromatic region will be complex. The carbons attached to oxygen (C2' and C5') are highly deshielded and will appear between δ 149.0-155.0 ppm. The carbon bearing the formyl group (C3') is also significantly downfield. The remaining aromatic carbons of both rings will appear in the typical range of δ 112.0-135.0 ppm.[2][4]

    • Methine Carbon (C7): The methine carbon, deshielded by the adjacent oxygen and phenyl ring, is predicted to be around δ 79.0-80.0 ppm.

    • Methyl Carbons (C18 & C11): The two methyl carbons will be found in the upfield region, with the aromatic methoxy carbon (C18) at δ ~56.0 ppm and the ester methyl carbon (C11) at δ ~53.0 ppm.

Experimental Protocols

The acquisition of high-quality, reproducible NMR data is contingent upon meticulous sample preparation and the use of standardized acquisition parameters. The following protocols represent a self-validating system for the analysis of small organic molecules like methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate.

Workflow for NMR Data Acquisition and Processing

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-25 mg (¹H) or 50-100 mg (¹³C) of sample prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) in a clean vial prep1->prep2 prep3 Add internal standard (e.g., TMS) prep2->prep3 prep4 Filter solution through a pipette with glass wool into a clean, high-quality NMR tube prep3->prep4 acq1 Insert sample into spectrometer prep4->acq1 acq2 Lock on deuterated solvent signal acq1->acq2 acq3 Shim magnetic field for optimal homogeneity acq2->acq3 acq4 Tune and match the probe for the desired nucleus (¹H or ¹³C) acq3->acq4 acq5 Set acquisition parameters (pulse program, scans, delays) acq4->acq5 acq6 Acquire Free Induction Decay (FID) acq5->acq6 proc1 Fourier Transform (FID to Spectrum) acq6->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Calibrate chemical shift to internal standard (TMS at 0 ppm) proc3->proc4 proc5 Integrate signals (¹H) and pick peaks (¹H & ¹³C) proc4->proc5 analysis Spectral Analysis & Interpretation proc5->analysis

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodologies

1. Sample Preparation:

  • Analyte Quantity: For a standard ¹H NMR spectrum, weigh 5-25 mg of the compound. For a ¹³C NMR spectrum, a larger quantity of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[11]

  • Solvent: Use a high-purity deuterated solvent, such as chloroform-d (CDCl₃, 99.8%+ D). The typical volume is 0.55-0.6 mL for a standard 5 mm NMR tube.[12][13]

  • Dissolution and Filtration: Dissolve the sample completely in the solvent in a separate clean, dry vial. To remove any particulate matter which can degrade spectral resolution, filter the solution through a Pasteur pipette containing a small plug of glass wool or cotton directly into a clean, unscratched, high-quality NMR tube (e.g., Wilmad or Norell).[11][13]

  • Internal Standard: Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), for accurate chemical shift calibration (δ = 0.00 ppm).[11]

2. ¹H NMR Data Acquisition:

  • Spectrometer Preparation: After inserting the sample, the instrument's magnetic field must be locked onto the deuterium signal of the solvent and then shimmed to optimize field homogeneity, which maximizes spectral resolution.[14] The probe should be tuned and matched to the ¹H frequency.[15]

  • Acquisition Parameters:

    • Pulse Angle: A 30-45° pulse angle is recommended for routine spectra to balance signal intensity with relaxation time.[14]

    • Acquisition Time (aq): Typically 2-4 seconds.

    • Relaxation Delay (d1): A delay of 1-2 seconds is usually sufficient for qualitative ¹H spectra.

    • Number of Scans (ns): Typically 8 to 16 scans are adequate for a sample of this concentration, providing a good signal-to-noise ratio in a few minutes.[16]

3. ¹³C NMR Data Acquisition:

  • Spectrometer Preparation: The same locking and shimming procedure as for ¹H NMR is performed. The probe must be tuned and matched to the ¹³C frequency.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon and to benefit from the Nuclear Overhauser Effect (NOE).

    • Pulse Angle: A 30° pulse angle is recommended for compounds of this molecular weight to optimize signal without significantly lengthening required relaxation delays.[14]

    • Acquisition Time (aq): ~1-2 seconds.

    • Relaxation Delay (d1): ~2 seconds.

    • Number of Scans (ns): Due to the low natural abundance of ¹³C, a significantly higher number of scans is required, typically ranging from 1024 to 4096, which can take from one to several hours.[16]

4. Data Processing:

  • Fourier Transformation: The raw time-domain data (Free Induction Decay, FID) is converted into the frequency-domain spectrum via a Fourier Transform.[17][18][19]

  • Phase and Baseline Correction: The spectrum must be manually or automatically phase-corrected to ensure all peaks are in the positive absorptive mode. The baseline should be corrected to be flat and at zero intensity.[20]

  • Referencing: The chemical shift axis is calibrated by setting the TMS signal to 0.00 ppm.

  • Analysis: For ¹H spectra, the signals are integrated to determine the relative number of protons. For both ¹H and ¹³C spectra, the precise chemical shift of each peak is determined (peak picking).[21]

Conclusion

This technical guide has provided a detailed predictive analysis of the ¹H and ¹³C NMR spectra of methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate, offering a solid foundation for its structural confirmation. The interpretation of the chemical shifts, multiplicities, and coupling patterns is firmly rooted in established NMR theory and supported by literature data for analogous structures. By adhering to the rigorous experimental protocols outlined, researchers can reliably acquire and process high-quality NMR data, ensuring the scientific integrity and validity of their structural characterizations. This comprehensive approach serves as a valuable resource for scientists engaged in the synthesis, identification, and analysis of complex organic molecules.

References

  • Hoch, J. C., & Stern, A. S. NMR Data Processing. Wiley-VCH. [Link]

  • NMR Sample Preparation Guidelines. Various Sources. [Link]

  • SG Sample Prep - Nuclear Magnetic Resonance Labs. University of Illinois. [Link]

  • NMR Data Processing. ScienceDirect. [Link]

  • NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. [Link]

  • NMR Sample Preparation. University of Florida. [Link]

  • ¹³C nuclear magnetic resonance spectroscopy of vanillin derivatives. RSC Publishing. [Link]

  • NMR data handling and (pre-)processing. The MetaRbolomics book. [Link]

  • STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. University of Notre Dame. [Link]

  • Acquiring ¹H and ¹³C Spectra. Royal Society of Chemistry. [Link]

  • 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. International Journal of Pharmaceutical Sciences and Research. [Link]

  • NMR data processing, visualization, analysis and structure calculation with NMRFx. Nature Communications. [Link]

  • Synthesis of new vanillin derivatives from natural eugenol. SciSpace. [Link]

  • ¹H NMR investigation of self-association of vanillin in aqueous solution. ResearchGate. [Link]

  • Synthesis and evaluation of vanillin derivatives as antimicrobial agents. JournalAgent. [Link]

  • Substituent effect on IR, ¹H and ¹³C NMR spectral data in n-(substituted phenyl)-2-cyanoacetamides. SciSpace. [Link]

  • Step-by-step procedure for NMR data acquisition. University of Maryland, Baltimore County. [Link]

  • Short Summary of ¹H-NMR Interpretation. Minnesota State University Moorhead. [Link]

  • Spectroscopy Tutorial: Examples. University of Colorado Boulder. [Link]

  • How to read NMR spectra from the basics. JEOL. [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • Analysis of ¹³C NMR Spectra of Some Phenyl Acetates. Journal of the Chinese Chemical Society. [Link]

  • The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs. [Link]

  • A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

  • Substituent effect on IR, ¹H- and ¹³C-NMR spectral data IN N-(substituted phenyl)-2-cyanoacetamides: A correlation study. ResearchGate. [Link]

  • Synthetic Procedures, Characterization data, ¹H and ¹³C NMR Spectrum. Wiley Online Library. [Link]

  • ¹H-NMR and ¹³C-NMR data of compounds 5e-h and 8. ResearchGate. [Link]

  • Step A: Preparation of methyl 2-(4-hydroxymethyl-2-methoxyphenoxy)-2-phenylacetate. Molbase. [Link]

  • The ¹H NMR and ¹³C NMR spectra of synthesized organosulfate standards. Atmospheric Measurement Techniques. [Link]

  • Use of the 2D ¹H-¹³C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. PMC. [Link]

  • Preparation method of 5-formyl-2-methoxy methyl benzoate.
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

  • n-(2,4-diformyl-5-hydroxyphenyl)acetamide. Organic Syntheses Procedure. [Link]

Sources

Exploratory

Physicochemical Profiling and Synthetic Utility of Methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate: A Technical Whitepaper

Executive Summary In modern medicinal chemistry and library synthesis, polyfunctional building blocks are critical for developing structurally diverse bioactive libraries. Methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylace...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and library synthesis, polyfunctional building blocks are critical for developing structurally diverse bioactive libraries. Methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate (CAS: 885949-40-6)[1],[2] is a highly versatile intermediate featuring orthogonal reactive sites: a formyl group, a methyl ester, and a methoxyphenoxy ether linkage. This whitepaper provides an in-depth technical analysis of its exact mass, molecular weight, chemoselective reactivity, and the causality behind its analytical validation protocols.

Physicochemical Profiling & Mass Accuracy

When integrating a novel scaffold into a high-throughput synthesis pipeline, distinguishing between the average molecular weight and the monoisotopic exact mass is paramount. The average molecular weight (300.31 g/mol ), is used for stoichiometric calculations during macroscopic bench synthesis. In contrast, the monoisotopic exact mass (300.0998 Da) is the critical value required for High-Resolution Mass Spectrometry (HRMS) to confirm structural identity and rule out isobaric interferences.

The exact mass is calculated using the most abundant isotopes of each element in the C17H16O5 formula[3]:

  • Carbon-12: 17 × 12.000000 = 204.000000 Da

  • Hydrogen-1: 16 × 1.007825 = 16.125200 Da

  • Oxygen-16: 5 × 15.994915 = 79.974575 Da

  • Total Monoisotopic Mass: 300.099775 Da (Rounded to 300.0998 Da)

Quantitative Data Summary
PropertyValueAnalytical Significance
Chemical Name Methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetateNomenclature standard
CAS Registry Number 885949-40-6Database indexing[1]
Molecular Formula C17H16O5Elemental composition[4]
Molecular Weight 300.31 g/mol Stoichiometric scaling
Monoisotopic Exact Mass 300.0998 DaHRMS target mass
Calculated [M+H]+ 301.1071 m/zPositive ESI primary target
Calculated [M+Na]+ 323.0895 m/zCommon sodium adduct

Chemoselective Reactivity & Synthetic Utility

The value of this scaffold lies in its orthogonal reactivity. As an application scientist, I design synthetic routes that exploit specific functional groups without requiring exhaustive protection/deprotection steps.

The formyl (aldehyde) moiety on the aromatic ring is highly electrophilic and serves as a prime target for reductive aminations to yield secondary amines, or Wittig olefinations to generate alkene derivatives. Conversely, the methyl ester is relatively stable under mild conditions but can be selectively hydrolyzed under basic conditions to yield a carboxylic acid for subsequent amide coupling.

G A Methyl 2-(5-formyl-2-methoxyphenoxy) -2-phenylacetate B Reductive Amination A->B C Ester Hydrolysis A->C D Wittig Olefination A->D E Amine Derivatives B->E F Carboxylic Acids C->F G Alkene Intermediates D->G

Fig 1: Chemoselective derivatization pathways of the C17H16O5 core scaffold.

Analytical Characterization: LC-HRMS Protocol

To ensure scientific integrity, any synthesized or purchased batch of this compound must be analytically verified. The following Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) protocol is designed as a self-validating system .

Step-by-Step Methodology
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute to 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid provides the necessary protons to drive the equilibrium toward the [M+H]+ state, maximizing ionization efficiency in positive Electrospray Ionization (ESI) mode.

  • System Calibration (Self-Validation): Infuse a 10 mM sodium formate calibration solution directly into the source before and after the sample run.

    • Causality: This establishes a highly accurate mass axis. By bracketing the sample run with calibration data, we create a self-validating loop that guarantees any instrumental mass drift is mathematically corrected to an error margin of < 2 ppm.

  • Chromatographic Separation: Utilize a C18 reverse-phase column (2.1 x 50 mm, 1.8 µm). Run a gradient of 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.

    • Causality: The lipophilic phenylacetate core requires a high organic composition for elution. The gradient ensures the intact molecule is chromatographically separated from highly polar degradation products, such as the hydrolyzed carboxylic acid.

  • Data Acquisition & Isotopic Verification: Extract the chromatogram for m/z 301.1071. Verify the M+1 isotopic peak.

    • Causality: Because the molecule contains 17 carbon atoms, the M+1 peak (driven by natural 13C abundance) must be approximately 18.7% (17 × 1.1%) of the monoisotopic peak intensity. This isotopic fidelity confirms the elemental composition beyond just the exact mass.

Workflow S1 Sample Prep (1 µg/mL, 0.1% FA) S3 LC Separation (C18, Gradient Elution) S1->S3 S2 System Calibration (Sodium Formate Bracket) S4 ESI-QTOF-MS (Positive Ion Mode) S2->S4 S3->S4 S5 Data Analysis (Mass Defect & Isotope Check) S4->S5

Fig 2: High-Resolution Mass Spectrometry (HRMS) self-validating workflow.

Handling, Stability, and Storage

As a standard practice in advanced chemical handling, environmental controls are non-negotiable for compounds bearing both formyl and ester moieties.

  • Degradation Pathways: The formyl group on the methoxyphenoxy ring is highly susceptible to atmospheric auto-oxidation, which will slowly convert it to the corresponding carboxylic acid. Concurrently, the methyl ester can undergo slow hydrolysis if exposed to ambient moisture.

  • Storage Protocol: Store the neat solid under an inert argon or nitrogen atmosphere at -20°C[1].

  • Operational Causality: When preparing stock solutions for biological assays or synthesis, utilize strictly anhydrous solvents (e.g., dry DMSO) and prepare only the volume required for immediate use. This prevents the accumulation of isobaric degradation products that could confound downstream high-throughput screening data.

Sources

Foundational

Orthogonal Functionalization of Methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate: A Technical Guide for Advanced Scaffold Synthesis

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Executive Summary In modern drug discovery, the rapid generation of structural complex...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In modern drug discovery, the rapid generation of structural complexity relies heavily on the availability of highly functionalized, orthogonally reactive building blocks. Methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate (CAS: 885949-40-6) [1] is a premier example of such a scaffold. It features a mandelate-derived core linked via an ether bridge to a highly reactive benzaldehyde derivative.

This whitepaper provides a deep-dive into the physicochemical properties, structural mechanics, and validated synthetic workflows for this compound. By exploiting the electronic and steric differences between its formyl and ester groups, researchers can achieve chemoselective functionalization—a critical requirement for synthesizing complex peptidomimetics, targeted protein degraders (PROTACs), and novel heterocyclic libraries.

Physicochemical Profiling & Structural Analysis

Understanding the baseline physical properties of a building block is the first step in designing a robust synthetic route. The molecule is characterized by a molecular weight of 300.31 g/mol and an exact mass that facilitates easy tracking via LC-MS[2].

Quantitative Data Summary
PropertyValue / Description
Chemical Name Methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate
CAS Registry Number 885949-40-6
Molecular Formula C₁₇H₁₆O₅
Molecular Weight 300.31 g/mol
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 5 (Ester carbonyl, ester ether, phenoxy ether, methoxy, formyl)
Rotatable Bonds 6
Predicted logP ~2.8 (Lipophilic, highly soluble in organic solvents)
Solubility Profile Soluble in DCM, EtOAc, THF, DMSO, DMF; Insoluble in H₂O
Mechanistic Causality of the Structure

The architecture of this molecule dictates its reactivity:

  • The Formyl Group (Aldehyde): Positioned para to the methoxy group, the aldehyde is highly activated toward nucleophilic attack. The electron-donating nature of the methoxy group (-OCH₃) slightly dampens the electrophilicity compared to an unfunctionalized benzaldehyde, but it remains the most reactive site on the molecule for reductive aminations and Wittig olefinations.

  • The Methyl Ester: Derived from methyl mandelate, this ester is sterically accessible but electronically less reactive than the aldehyde[3]. This allows for chemoselective manipulation of the aldehyde while leaving the ester intact.

  • The Phenoxy Ether Linkage: The C-O-C bond connecting the two aromatic systems is robust under standard reductive and basic conditions. However, because the benzylic proton (alpha to the ester) is relatively acidic, strongly basic conditions can lead to epimerization if a specific enantiomer is being utilized.

Synthetic Divergence & Workflow Visualization

The true value of methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate lies in its orthogonal reactivity. The diagram below illustrates the divergent synthetic pathways available to researchers.

G Core Methyl 2-(5-formyl-2-methoxyphenoxy) -2-phenylacetate (CAS: 885949-40-6) RedAm Reductive Amination (Amines, Pd NPs or STAB) Core->RedAm Chemoselective Aldehyde Reduction Sapon Ester Hydrolysis (LiOH, THF/H2O) Core->Sapon Chemoselective Ester Cleavage Wittig Wittig Olefination (Phosphonium Ylides) Core->Wittig C-C Bond Formation AmineProd Benzylamine Derivative (Retained Ester) RedAm->AmineProd AcidProd Phenylacetic Acid Derivative (Retained Aldehyde) Sapon->AcidProd AlkeneProd Styrenyl Derivative (Retained Ester) Wittig->AlkeneProd

Caption: Divergent chemoselective functionalization pathways for CAS 885949-40-6.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is explained for each critical step to empower the chemist to troubleshoot and optimize.

Protocol A: Chemoselective Reductive Amination (Hydrogen Transfer Method)

Traditional reductive aminations often rely on sodium triacetoxyborohydride (STAB). However, for advanced drug discovery, trace boron contamination can be problematic. We recommend a hydrogen transfer method utilizing Palladium nanoparticles (Pd NPs) and sodium formate, which is highly chemoselective for benzaldehydes over esters[4].

Reagents:

  • Methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate (1.0 equiv, 1.0 mmol, 300.3 mg)

  • Primary or Secondary Amine (1.2 equiv, 1.2 mmol)

  • Sodium formate (5.0 equiv, 5.0 mmol) as the hydrogen donor

  • Aqueous Pd NPs (e.g., Zwitterionic-surfactant-stabilized, 0.1 mol%)

  • Isopropanol / H₂O mixture (1:10 v/v)

Step-by-Step Methodology:

  • Imine Formation: In a 10 mL reaction vial, dissolve the aldehyde (300.3 mg) and the amine (1.2 mmol) in 200 μL of isopropanol. Causality: Isopropanol acts as a co-solvent to solubilize the highly lipophilic organic starting materials before introducing the aqueous phase.

  • Reductant Addition: Add 2.0 mL of a 2.5 M aqueous sodium formate solution. Add formic acid (to adjust pH to ~5.0). Causality: Mildly acidic conditions accelerate the dehydration of the hemiaminal intermediate to form the reactive iminium ion.

  • Catalyst Introduction: Add the Pd NP solution (0.1 mol% Pd). Seal the vial.

  • Reaction Execution: Heat the mixture to 70 °C for 6 hours. Causality: The moderate heat drives the catalytic transfer of hydride from formate to the Pd surface, and subsequently to the iminium ion, without providing enough energy to cleave the methyl ester.

  • Workup: Cool to room temperature, extract with EtOAc (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The product is typically >95% pure benzylamine derivative, with the methyl ester completely intact.

Protocol B: Mild Ester Saponification

If the synthetic strategy requires coupling the mandelate core to a solid support or an amine via amide bond formation, the methyl ester must be hydrolyzed to the carboxylic acid without triggering a Cannizzaro reaction at the aldehyde.

Reagents:

  • Methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate (1.0 equiv, 1.0 mmol)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (1.5 equiv, 1.5 mmol)

  • THF / H₂O (3:1 v/v, 4 mL)

Step-by-Step Methodology:

  • Solvation: Dissolve the starting material in 3.0 mL of THF and cool the flask to 0 °C in an ice bath. Causality: Cooling suppresses the nucleophilic attack of hydroxide on the aldehyde, preventing disproportionation (Cannizzaro).

  • Hydrolysis: Dissolve LiOH·H₂O in 1.0 mL of distilled water and add dropwise to the stirring THF solution.

  • Monitoring: Stir at 0 °C for 1 hour, then allow to warm to room temperature. Monitor by TLC (Hexanes:EtOAc 7:3). The reaction is usually complete within 3 hours.

  • Quenching & Isolation: Acidify the reaction mixture to pH ~3 using 1M HCl. Causality: Acidification protonates the resulting carboxylate salt, driving the product into the organic phase during extraction. Extract with DCM (3 x 10 mL), dry over MgSO₄, and concentrate to yield 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetic acid.

Analytical Characterization Standards

To verify the integrity of the starting material or the success of the aforementioned protocols, researchers should reference the following expected spectral data for the parent compound:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 9.82 (s, 1H, -CH O) — Confirms the intact aldehyde.

    • δ 7.55 – 7.35 (m, 5H, Phenyl-H ) — Mandelate aromatic ring.

    • δ 7.40 – 6.95 (m, 3H, Phenoxy-H ) — Trisubstituted aromatic ring.

    • δ 5.65 (s, 1H, -CH -O-) — The critical benzylic methine proton. A shift here indicates epimerization or ether cleavage.

    • δ 3.92 (s, 3H, Ar-OCH ₃) — Methoxy group.

    • δ 3.71 (s, 3H, -COOCH ₃) — Methyl ester.

  • Infrared Spectroscopy (FT-IR): Sharp bands at ~1745 cm⁻¹ (Ester C=O) and ~1690 cm⁻¹ (Aldehyde C=O).

  • Mass Spectrometry (ESI-MS): Calculated for C₁₇H₁₇O₅⁺[M+H]⁺: 301.11; Found: 301.1.

References

  • Garcia-Martinez, J. C., et al. Zwitterionic-Surfactant-Stabilized Palladium Nanoparticles as Catalysts in the Hydrogen Transfer Reductive Amination of Benzaldehydes. The Journal of Organic Chemistry, ACS Publications, 2014. Available at:[Link]

  • Kim, J., et al. Selective Catalytic Synthesis of Unsymmetrical Ethers from the Dehydrative Etherification of Two Different Alcohols. ACS Catalysis, 2014. Available at:[Link]

Sources

Exploratory

methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate safety data sheet (SDS) and toxicity

An In-depth Technical Guide to the Anticipated Safety Profile and Handling of Methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate Disclaimer: No specific Safety Data Sheet (SDS) or direct toxicological data for methyl 2...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Anticipated Safety Profile and Handling of Methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate

Disclaimer: No specific Safety Data Sheet (SDS) or direct toxicological data for methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate has been identified in publicly available databases as of the writing of this guide. The following information is a synthesis of data from structurally related compounds and is intended to provide a precautionary safety and handling framework for researchers, scientists, and drug development professionals. All recommendations should be implemented with the understanding that they are based on inference and not on direct experimental data for the target compound.

Introduction

Methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate is a complex organic molecule that incorporates several key functional groups, including an aromatic aldehyde, a methoxy-substituted phenol ether, a phenyl group, and a methyl ester. These features suggest its potential utility as an intermediate in medicinal chemistry and drug discovery. However, the absence of a dedicated Safety Data Sheet (SDS) necessitates a cautious and informed approach to its handling. This guide provides an in-depth analysis of its anticipated hazards and recommended safety protocols, based on the known profiles of structurally similar compounds.

Chemical and Physical Properties (Predicted)

A comprehensive understanding of the chemical and physical properties is fundamental to safe handling. While experimental data for the target compound is unavailable, we can predict certain characteristics based on its structure.

PropertyPredicted Value/Information
IUPAC Name methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate
CAS Number Not readily available
Molecular Formula C17H16O5
Molecular Weight 300.31 g/mol
Appearance Likely a solid or oil at room temperature
Solubility Expected to have low water solubility and be soluble in common organic solvents

Hazard Identification and Classification (Inferred)

The hazard profile of methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate is inferred from the classifications of its structural analogs. The primary analogs considered are methyl 2-(5-formyl-2-methoxyphenoxy)acetate and methyl phenylacetate.

GHS Classification of Structural Analogs
Hazard ClassClassification for methyl 2-(5-formyl-2-methoxyphenoxy)acetate[1]Classification for methyl phenylacetate[2]
Skin Irritation Category 2 (H315: Causes skin irritation)Category 2 (H315: Causes skin irritation)
Eye Irritation Category 2A (H319: Causes serious eye irritation)Not explicitly classified, but may cause eye irritation
Specific target organ toxicity – single exposure Category 3 (H335: May cause respiratory irritation)Not explicitly classified, but may cause respiratory tract irritation
Acute Oral Toxicity Not classifiedLD50 (rat): 2550 mg/kg

Based on this, it is prudent to handle methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate as a compound that:

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Toxicological Profile (Inferred)

A detailed toxicological assessment is not available. However, based on the functional groups and data from related compounds, the following can be anticipated:

  • Routes of Exposure: The primary routes of occupational exposure are inhalation of aerosols, skin contact, and eye contact. Ingestion is also a potential route of exposure.

  • Acute Effects:

    • Skin Contact: Direct contact is likely to cause redness, itching, and irritation.[2][3]

    • Eye Contact: Expected to cause serious irritation, characterized by redness, watering, and pain.[3]

    • Inhalation: Inhalation of dust or aerosols may lead to irritation of the respiratory tract.[2][3]

    • Ingestion: May cause gastrointestinal tract disturbances.[2]

  • Chronic Effects: No data is available on the chronic effects of this compound. As a general precaution, repeated or prolonged exposure should be avoided.

  • Carcinogenicity and Mutagenicity: There is no data to suggest that this compound is carcinogenic or mutagenic. Structurally related methyl phenylacetate is not listed as a carcinogen by ACGIH, IARC, NTP, or CA Prop 65.[2]

Handling, Storage, and Personal Protective Equipment (PPE)

Given the anticipated hazards, a stringent set of handling and storage protocols is required.

Engineering Controls
  • Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]

  • Facilities should be equipped with an eyewash station and a safety shower in close proximity to the handling area.[2]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

    • Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.[2]

  • Respiratory Protection: If working outside of a fume hood or if dust/aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][3]

  • Keep away from incompatible substances such as strong oxidizing agents, acids, and bases.[2]

Experimental Protocols for Safe Handling and Emergency Procedures

General Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS (Analogs) Review SDS (Analogs) Don PPE Don PPE Review SDS (Analogs)->Don PPE Prepare Work Area (Fume Hood) Prepare Work Area (Fume Hood) Don PPE->Prepare Work Area (Fume Hood) Weigh/Transfer Compound Weigh/Transfer Compound Prepare Work Area (Fume Hood)->Weigh/Transfer Compound Perform Experiment Perform Experiment Weigh/Transfer Compound->Perform Experiment Decontaminate Glassware Decontaminate Glassware Perform Experiment->Decontaminate Glassware Dispose of Waste Dispose of Waste Decontaminate Glassware->Dispose of Waste Remove PPE Remove PPE Dispose of Waste->Remove PPE Wash Hands Wash Hands Remove PPE->Wash Hands

Caption: General workflow for handling chemical compounds.

Emergency Procedures: First Aid

The following first aid measures are based on protocols for structurally related irritants and should be followed in case of accidental exposure.[2][3]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • In Case of Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[2]

  • In Case of Inhalation: Remove the individual from the exposure area to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.[2]

  • In Case of Ingestion: Do NOT induce vomiting. If the person is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Emergency Response Workflow for Accidental Exposure

G cluster_routes cluster_actions start Exposure Event skin Skin Contact start->skin eye Eye Contact start->eye inhalation Inhalation start->inhalation ingestion Ingestion start->ingestion remove_clothing Remove Contaminated Clothing skin->remove_clothing flush_eye Flush with Water (15 min) eye->flush_eye fresh_air Move to Fresh Air inhalation->fresh_air rinse_mouth Rinse Mouth with Water ingestion->rinse_mouth flush_skin Flush with Soap & Water (15 min) remove_clothing->flush_skin end_node Seek Medical Attention flush_skin->end_node flush_eye->end_node fresh_air->end_node rinse_mouth->end_node

Caption: Emergency response workflow for accidental exposure.

Accidental Release Measures and Disposal

Spills and Leaks
  • Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, labeled container for disposal.[2]

  • Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Prevent the spill from entering drains or waterways. Contain and collect the material for disposal.

  • Clean the spill area thoroughly with soap and water.[2]

Disposal
  • Disposal of this compound and its containers must be in accordance with all applicable federal, state, and local regulations.

  • It is the responsibility of the waste generator to determine the proper waste classification and disposal methods.

Conclusion

While specific safety and toxicity data for methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate are not currently available, a precautionary approach based on the known hazards of its structural analogs is essential for ensuring the safety of laboratory personnel. It should be handled as a compound that is irritating to the skin, eyes, and respiratory system. Adherence to the engineering controls, personal protective equipment recommendations, and emergency procedures outlined in this guide will help to mitigate the risks associated with its use in research and development.

References

  • NextSDS. (n.d.). methyl 2-(5-formyl-2-methoxyphenoxy)acetate — Chemical Substance Information. Retrieved from [Link]

  • Cole-Parmer. (2006, February 22). Material Safety Data Sheet - Methyl phenylacetate, 99+%. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Synthesis of Methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate

Executive Summary Methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate (CAS: 885949-40-6) is a highly functionalized synthetic building block widely utilized in proteomics research, drug discovery, and the development of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate (CAS: 885949-40-6) is a highly functionalized synthetic building block widely utilized in proteomics research, drug discovery, and the development of complex pharmaceutical intermediates [1][2]. The molecule features a reactive formyl group (primed for reductive amination or Wittig olefination), an ether linkage, and a phenylacetate core. This application note details a robust, high-yielding protocol for its synthesis via a Williamson ether substitution, providing mechanistic rationale, step-by-step methodologies, and analytical checkpoints for self-validation.

Mechanistic Rationale & Retrosynthetic Analysis

The synthesis relies on a bimolecular nucleophilic substitution (SN2) coupling Isovanillin (3-hydroxy-4-methoxybenzaldehyde) with Methyl 2-bromo-2-phenylacetate [3].

Causality in Reagent Selection:

  • Base Selection (K₂CO₃): The choice of base is critical. A mild base such as potassium carbonate (K₂CO₃) is selected over stronger bases like sodium hydroxide (NaOH) or sodium hydride (NaH). Strong bases risk hydrolyzing the methyl ester of the electrophile or inducing a Cannizzaro reaction on the formyl group of isovanillin. K₂CO₃ (pKa of conjugate acid ~10.3) is perfectly tuned to deprotonate the phenolic proton of isovanillin (pKa ~9.0) without triggering these side reactions.

  • Solvent Selection (DMF): N,N-Dimethylformamide (DMF) is utilized as the solvent. As a polar aprotic solvent, DMF effectively solvates the potassium cation, leaving the phenolate anion "naked" and highly reactive. This significantly lowers the activation energy required for the SN2 displacement of the alpha-bromo ester.

  • Temperature (60 °C): The alpha-bromo ester is inherently highly electrophilic due to the adjacent electron-withdrawing ester and phenyl groups. A moderate temperature of 60 °C ensures complete conversion within 4-6 hours without degrading the sensitive aldehyde functionality.

Mechanism Isovanillin Isovanillin (Phenol precursor) Phenolate Phenolate Intermediate (Strong Nucleophile) Isovanillin->Phenolate Deprotonation Base K2CO3 (Mild Base) Base->Phenolate SN2 SN2 Displacement (Inversion of Configuration) Phenolate->SN2 Electrophile Methyl 2-bromo-2-phenylacetate (Electrophile) Electrophile->SN2 Product Target Ether CAS: 885949-40-6 SN2->Product -KBr

Mechanistic pathway for the SN2 Williamson ether synthesis of the target compound.

Materials and Reagents

The following table summarizes the quantitative data and stoichiometry required for a standard 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountMolesRole
Isovanillin152.151.01.52 g10.0 mmolNucleophile Precursor
Methyl 2-bromo-2-phenylacetate229.071.12.52 g11.0 mmolElectrophile
Potassium carbonate (K₂CO₃)138.212.02.76 g20.0 mmolMild Base
N,N-Dimethylformamide (DMF)73.09-15 mL-Polar Aprotic Solvent
Ethyl Acetate (EtOAc)88.11-As needed-Extraction/Eluent
Distilled Water / Brine--As needed-Aqueous Workup

Experimental Workflow

Workflow Step1 Step 1: Deprotonation Isovanillin + K2CO3 in DMF Step2 Step 2: Alkylation Add Methyl 2-bromo-2-phenylacetate Step1->Step2 Step3 Step 3: Reaction Stir at 60°C for 4-6 hours Step2->Step3 Step4 Step 4: Workup Quench with H2O, Extract with EtOAc Step3->Step4 Step5 Step 5: Purification Silica Gel Chromatography Step4->Step5 Product Pure Methyl 2-(5-formyl-2-methoxyphenoxy) -2-phenylacetate Step5->Product

Step-by-step experimental workflow from reaction setup to final purification.

Step-by-Step Protocol

1. Reaction Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add Isovanillin (1.52 g, 10.0 mmol) and anhydrous K₂CO₃ (2.76 g, 20.0 mmol). Note: Ensure K₂CO₃ is finely powdered and oven-dried to maximize surface area and prevent moisture-induced ester hydrolysis.

2. Phenolate Formation: Suspend the solid mixture in anhydrous DMF (15 mL). Stir the suspension at room temperature (20–25 °C) for 15 minutes. The mixture will transition to a distinct yellow/orange hue, visually confirming the deprotonation of the phenol and the formation of the phenolate anion.

3. Electrophile Addition: Slowly add methyl 2-bromo-2-phenylacetate (2.52 g, 11.0 mmol) dropwise to the stirring suspension via a glass syringe.

4. Heating and Monitoring: Attach a reflux condenser and transfer the flask to a pre-heated oil bath set to 60 °C. Maintain the reaction under an inert nitrogen (N₂) atmosphere for 4 to 6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system (visualized under UV light at 254 nm). The starting isovanillin (Rf ~0.2) should disappear, replaced by a new, less polar spot (Rf ~0.4).

5. Quenching and Extraction: Once TLC confirms the full consumption of isovanillin, remove the flask from the oil bath and allow it to cool to room temperature. Quench the reaction by adding 50 mL of distilled water. This step is crucial as it dissolves the inorganic salts (precipitated KBr and unreacted K₂CO₃). Transfer the mixture to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

6. Washing and Drying: Combine the organic extracts and wash rigorously with brine (3 x 30 mL). Causality: DMF is highly miscible with water; repeated brine washes are necessary to pull residual DMF out of the organic phase. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

7. Purification: Purify the crude residue via flash column chromatography on silica gel (230-400 mesh). Elute with a gradient of 10% to 20% Ethyl Acetate in Hexanes. Collect the fractions containing the target compound and concentrate in vacuo to yield the pure product.

Analytical Characterization (Self-Validation System)

To ensure the integrity of the synthesized compound, perform ¹H NMR spectroscopy. The protocol is self-validating if the following checkpoints are met:

  • Appearance: Viscous pale yellow oil or off-white solid.

  • Expected ¹H NMR (400 MHz, CDCl₃) Shifts:

    • δ 9.82 (s, 1H) — Formyl (aldehyde) proton.

    • δ 7.55–7.30 (m, 5H) — Aromatic protons of the phenylacetate core.

    • δ 7.45–6.95 (m, 3H) — Aromatic protons of the isovanillin ring.

    • δ 5.75 (s, 1H) — Alpha-proton (CH). This is a highly deshielded singlet due to the adjacent ether oxygen, phenyl ring, and ester carbonyl.

    • δ 3.95 (s, 3H) — Methoxy group (-OCH₃).

    • δ 3.72 (s, 3H) — Methyl ester (-COOCH₃).

  • Validation Checkpoint: The complete disappearance of the phenolic -OH broad singlet (~6.0 ppm) from the starting isovanillin, coupled with the emergence of the alpha-proton singlet at ~5.75 ppm (integrating to 1H relative to the aldehyde proton), unequivocally confirms the successful formation of the ether linkage without degradation of the ester or aldehyde groups.

References

Application

reductive amination protocols for methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate

An In-Depth Guide to the Reductive Amination of Methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate Introduction: The Strategic Importance of Reductive Amination Reductive amination stands as one of the most powerful an...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Reductive Amination of Methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate

Introduction: The Strategic Importance of Reductive Amination

Reductive amination stands as one of the most powerful and versatile methods for the formation of carbon-nitrogen (C-N) bonds in modern organic synthesis.[1][2] Its prominence in pharmaceutical and medicinal chemistry is undeniable, with studies indicating that a significant fraction of C-N bond-forming reactions in the pharmaceutical industry are achieved via this method.[1][3] This one-pot reaction, which transforms a carbonyl group into an amine via an intermediate imine, is valued for its efficiency, operational simplicity, and the ability to construct complex amine architectures under relatively mild conditions.[2][4]

This guide focuses on the application of reductive amination protocols to a specific, functionally rich substrate: methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate . This molecule presents a case study for the selective modification of an aromatic aldehyde in the presence of other potentially reactive functional groups, such as an ester and an ether linkage. The successful amination of this compound is critical for generating libraries of novel derivatives for drug discovery and development.

We will explore two of the most reliable and widely adopted protocols, centered around the use of sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), providing researchers with the foundational knowledge to not only execute these reactions but also to understand the critical parameters that govern their success.

The Underlying Mechanism: A Three-Act Play

The reductive amination process is a sequential reaction cascade that occurs within a single reaction vessel. Understanding this mechanism is paramount to troubleshooting and optimizing the reaction for a specific substrate. The process can be broken down into three key stages:

  • Nucleophilic Attack and Hemiaminal Formation: The amine nitrogen, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde. This initial, reversible step forms a tetrahedral intermediate known as a hemiaminal.

  • Dehydration to Iminium Ion: The hemiaminal intermediate is unstable and readily eliminates a molecule of water to form an imine. Under mildly acidic conditions, the imine nitrogen is protonated to form a highly electrophilic iminium ion. This dehydration step is typically the rate-determining step of the overall process and is catalyzed by weak acids.[5]

  • Hydride Reduction: A selective reducing agent, present in the reaction mixture, delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion. This final, irreversible step quenches the intermediate and yields the final secondary or tertiary amine product.

The elegance of this one-pot reaction lies in the choice of a reducing agent that is "just right"—reactive enough to reduce the iminium ion intermediate but not so reactive that it reduces the starting aldehyde before the imine can form.[6][7]

Reductive_Amination_Mechanism reactant reactant intermediate intermediate product product reagent reagent Aldehyde Aldehyde (R-CHO) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine (R'-NH₂) Amine Primary Amine (R'-NH₂) Hemiaminal->Aldehyde Reversible Iminium Iminium Ion [R-CH=N⁺H-R'] Hemiaminal->Iminium - H₂O (Acid Catalyzed) Iminium->Hemiaminal + H₂O FinalAmine Secondary Amine (R-CH₂-NH-R') Iminium->FinalAmine + Hydride [H⁻] H2O H₂O Hydride [H⁻] (from reducing agent) H_plus + H⁺ neg_H_plus - H⁺

Sources

Method

Application Note: Methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate in Medicinal Chemistry

Executive Summary Methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate (CAS 885949-40-6) is an advanced, polyfunctional building block utilized in modern drug discovery. Structurally, it is an O -alkylated derivative of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate (CAS 885949-40-6) is an advanced, polyfunctional building block utilized in modern drug discovery. Structurally, it is an O -alkylated derivative of isovanillin bearing an α -phenylacetate moiety. This guide details the rationale for employing this specific scaffold, outlines its core applications in divergent library synthesis, and provides validated experimental protocols for its derivatization.

Structural Profiling & Pharmacological Rationale

The design of this building block synthesizes two distinct pharmacophoric elements:

  • The Isovanillin Core (5-formyl-2-methoxyphenoxy): Isovanillin (3-hydroxy-4-methoxybenzaldehyde) is a privileged scaffold with documented antioxidant, antibacterial, and Aldehyde Oxidase (AOX1) inhibitory activities .

  • The α -Phenylacetate Moiety: The alkylation of the phenolic hydroxyl group with a phenylacetate group significantly increases the lipophilicity (LogP) of the molecule. This modification enhances cell membrane permeability compared to the highly polar free isovanillin, a critical factor in optimizing pharmacokinetic properties . Furthermore, the methyl ester serves as a prodrug-like handle or a synthetic precursor for peptidomimetic coupling.

Table 1: Physicochemical Properties
PropertyValuePharmacological Implication
Molecular Formula C₁₇H₁₆O₅Complies with Lipinski’s Rule of 5
Molecular Weight 300.31 g/mol Optimal size for fragment-growing strategies
Hydrogen Bond Donors 0High membrane permeability
Hydrogen Bond Acceptors 5Favorable for kinase hinge-binding interactions
Rotatable Bonds 6Balances flexibility with target-binding entropy

Core Applications in Drug Discovery

Divergent Synthesis of ALR2 Inhibitors (Hydrazone Formation)

The unhindered formyl group at the 5-position allows for rapid condensation with hydrazides to form bis-hydrazones. These derivatives have shown potent nanomolar efficacy against Aldose Reductase (ALR2) and exhibit strong antibacterial properties against E. coli and S. aureus strains .

Reductive Amination for Kinase/GPCR Targeting

Transforming the aldehyde into a secondary or tertiary amine via reductive amination alters the basicity (pKa) of the molecule. This allows for the formation of hydrochloride or mesylate salts, which is a critical step in optimizing aqueous solubility and oral bioavailability for CNS and oncology targets.

Ester Hydrolysis and Peptidomimetic Coupling

The methyl ester can be selectively hydrolyzed to the free carboxylic acid under mild basic conditions without affecting the ether linkage. The resulting acid can be coupled with diverse amines to explore the S1/S2 pockets of target proteases.

Visualizations of Workflows and Mechanisms

SyntheticWorkflow A Methyl 2-(5-formyl-2-methoxyphenoxy) -2-phenylacetate (Bifunctional Scaffold) B Reductive Amination (NaBH(OAc)3, DCE) A->B C Hydrazone Condensation (Hydrazide, EtOH, reflux) A->C D Ester Hydrolysis (LiOH, THF/H2O) A->D E Secondary/Tertiary Amines (Kinase/GPCR Libraries) B->E F Bis-Hydrazones (ALR2 Inhibitors / Antibacterials) C->F G Carboxylic Acid (Peptidomimetic Coupling) D->G

Divergent synthetic workflow leveraging the aldehyde and ester functionalities.

Pathway Substrate Endogenous Aldehydes Enzyme Aldehyde Oxidase (AOX1) Substrate->Enzyme Binds Metabolite Carboxylic Acids + ROS Enzyme->Metabolite Catalysis Effect Reduced Oxidative Stress & Altered PK Metabolite->Effect Prevented Inhibitor Isovanillin Derivative (Competitive Inhibitor) Inhibitor->Enzyme Blocks Active Site

Competitive inhibition of Aldehyde Oxidase by isovanillin derivatives.

Experimental Protocols

Protocol A: High-Throughput Reductive Amination

This protocol converts the formyl group into a substituted amine, a standard procedure for generating basic kinase inhibitor libraries.

Reagents:

  • Methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate (1.0 eq)

  • Primary or Secondary Amine (1.2 eq)

  • Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq)

  • 1,2-Dichloroethane (DCE)

  • Glacial Acetic Acid (cat.)

Step-by-Step Methodology:

  • Imine Formation: Dissolve the aldehyde (1.0 eq) and the amine (1.2 eq) in anhydrous DCE (0.2 M concentration). Add 1-2 drops of glacial acetic acid.

    • Causality: Acetic acid acts as a Brønsted acid catalyst, protonating the carbonyl oxygen to increase its electrophilicity, thereby accelerating the nucleophilic attack of the amine.

  • Incubation: Stir the mixture at room temperature for 1 to 2 hours under an inert atmosphere (N₂).

    • Causality: Allowing the imine/iminium intermediate to fully form before introducing the reducing agent prevents the premature reduction of the starting aldehyde into an unreactive hydroxymethyl byproduct .

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise to the stirring solution.

    • Causality: NaBH(OAc)₃ is a mild, sterically hindered reducing agent that selectively reduces imines and iminium ions over aldehydes, ensuring high chemoselectivity and clean conversion.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Dichloromethane (DCM) three times. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Table 2: Reaction Optimization Parameters for Reductive Amination
Reducing AgentSolventAdditiveTempConversion (%)Observation
NaBH₄MeOHNone0 °C45%High alcohol byproduct formation
NaBH₃CNMeOHAcOH (cat.)RT78%Generation of toxic HCN gas
NaBH(OAc)₃ DCE AcOH (cat.) RT >95% Clean conversion, scalable
Protocol B: Selective Ester Hydrolysis to Free Acid

This protocol deprotects the methyl ester to yield the free carboxylic acid, preparing the scaffold for amide coupling.

Reagents:

  • Starting Material (1.0 eq)

  • Lithium Hydroxide Monohydrate, LiOH·H₂O (2.0 eq)

  • Tetrahydrofuran (THF) / Water (3:1 v/v)

  • 1M Hydrochloric Acid (HCl)

Step-by-Step Methodology:

  • Solvation: Dissolve the starting material in a 3:1 mixture of THF and water (0.1 M).

    • Causality: The mixed solvent system is critical; THF ensures the solubility of the highly lipophilic organic ester, while water dissolves the inorganic hydroxide salt, allowing the reaction to occur in a homogeneous phase.

  • Hydrolysis: Add LiOH·H₂O (2.0 eq) and stir at room temperature for 4-6 hours. Monitor via TLC (Hexanes:EtOAc 7:3) until the starting material is consumed.

  • Concentration: Evaporate the THF under reduced pressure. Do not evaporate to complete dryness.

  • Precipitation: Cool the remaining aqueous layer in an ice bath and slowly acidify with 1M HCl until the pH reaches 2-3.

    • Causality: Protonating the carboxylate salt neutralizes its charge, which drastically reduces its aqueous solubility and drives the precipitation of the pure free carboxylic acid.

  • Isolation: Filter the resulting white precipitate, wash with cold water, and dry under a high vacuum.

References

  • Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Frontiers in Chemistry (2022).[Link]

  • Antibacterial and Antioxidant Activity Evaluation of Bis-Substituted İsovanillin Derivatives. Journal of the Turkish Chemical Society Section A: Chemistry (2023).[Link]

Application

in vitro biological assay preparation using methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate

Application Note: Engineering Custom Affinity Probes Using Methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate for In Vitro Assays Executive Summary & Mechanistic Rationale The preparation of robust in vitro biological...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Engineering Custom Affinity Probes Using Methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate for In Vitro Assays

Executive Summary & Mechanistic Rationale

The preparation of robust in vitro biological assays—such as protein-protein interaction (PPI) pull-downs, receptor binding assays, or cellular imaging—often requires the synthesis of custom affinity probes.1[1] is an exceptional, commercially available bifunctional building block for this purpose.

The Causality of Chemical Selection: This molecule features two orthogonal reactive handles separated by a rigid, sterically defined methoxyphenoxy-phenylacetate core:

  • Formyl Group (Aldehyde): Enables highly chemoselective conjugation to primary amines via2[2].

  • Methyl Ester: Serves as a protected carboxylate that can be saponified post-amination and subsequently activated for secondary conjugation (e.g., EDC/NHS coupling).

Critical Design Logic: To prevent cross-reactivity (where the aldehyde reacts with the amine-reactive NHS ester intermediate), the workflow must follow a strict operational order. The formyl group must be consumed first by reacting with a small-molecule reporter (e.g., Biotin-PEG-amine). Only then is the ester hydrolyzed and coupled to the target protein. This self-validating sequence ensures high-yield probe generation without unwanted polymerization.

Bioconjugation Workflow

G Start Methyl 2-(5-formyl-2-methoxyphenoxy) -2-phenylacetate RedAmination Reductive Amination (NaBH3CN, Mild Acid) Start->RedAmination Reporter Reporter Amine (e.g., Biotin-PEG-NH2) Reporter->RedAmination Intermediate Stable Amine Intermediate (Methyl Ester Intact) RedAmination->Intermediate Saponification Saponification (LiOH, THF/H2O) Intermediate->Saponification FreeAcid Biotinylated Linker (Free Carboxylic Acid) Saponification->FreeAcid Activation EDC/NHS Activation & Protein Conjugation FreeAcid->Activation FinalProbe Biotinylated Protein Probe (For In Vitro Assays) Activation->FinalProbe

Caption: Synthesis workflow for bioconjugation probes using the bifunctional linker.

Experimental Protocols: A Self-Validating System

Phase 1: Reporter Conjugation via Reductive Amination

In this step, the formyl group condenses with a primary amine to form a reversible Schiff base, which is then reduced to a permanent secondary amine[2]. We utilize3 because, unlike sodium borohydride, it is sufficiently mild to avoid reducing unreacted aldehydes into nonreactive hydroxyls[3].

  • Reaction Setup: Dissolve 1.0 eq of Methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate (10 mM) and 1.1 eq of Biotin-PEG3-Amine in anhydrous Methanol.

  • Acid Catalysis: Add 1% (v/v) glacial acetic acid to lower the pH to ~5.0. Causality: Mild acidity protonates the carbonyl oxygen, accelerating Schiff base formation, and activates the iminium ion for reduction.

  • Reduction: Add 2.0 eq of NaBH3CN. Stir at room temperature for 4 hours.

  • System Validation (QC 1): Analyze an aliquot via LC-MS. The expected mass should reflect the combined molecular weights minus 16 Da (loss of oxygen) plus 2 Da (hydrogen addition). The absence of the +2 Da alcohol byproduct confirms chemoselectivity.

Phase 2: Orthogonal Deprotection (Saponification)

To attach this newly synthesized reporter module to a target protein, the unreactive methyl ester must be converted to a carboxylic acid.

  • Hydrolysis: Dissolve the Phase 1 intermediate in a 1:1 mixture of THF and H2O. Add 3.0 eq of Lithium Hydroxide (LiOH).

  • Incubation: Stir at 4°C for 2 hours. Causality: Low temperature prevents base-catalyzed degradation of the PEG chain or epimerization of the phenylacetate alpha-carbon.

  • Neutralization: Carefully acidify to pH 4.0 using 1M HCl, extract with Ethyl Acetate, and dry over Na2SO4.

  • System Validation (QC 2): Perform Thin Layer Chromatography (TLC). The disappearance of the high-Rf ester spot and the appearance of a baseline-retained polar spot confirms successful deprotection.

Phase 3: Protein Labeling for In Vitro Assays
  • Activation: Dissolve the free acid intermediate in MES buffer (pH 5.5). Add 10 eq of EDC and 20 eq of NHS. Incubate for 15 minutes at room temperature to form the amine-reactive O-acylisourea intermediate.

  • Conjugation: Add the activated linker to the target protein (e.g., 1 mg/mL in PBS, pH 7.4). Causality: The pH shift from 5.5 to 7.4 ensures the ϵ -amino groups of the protein's surface lysines are unprotonated and highly nucleophilic. Incubate for 2 hours.

  • Purification & Validation (QC 3): Remove excess small molecules using a Zeba™ Spin Desalting Column. Validate successful probe generation by performing a Dot Blot using Streptavidin-HRP to detect the covalently attached biotin handles.

Quantitative Data: Reductive Amination Optimization

The success of the entire assay preparation hinges on the chemoselectivity of Phase 1. The table below summarizes the causality behind the chosen reductive amination parameters.

ReductantSolvent SystemTempTarget ReactionYield (%)Causality / Mechanistic Rationale
NaBH3CN MeOH / 1% AcOH (pH ~5) 25°C Imine Reduction >90% Optimal protonation of iminium ion; formyl group preserved.
NaBH4MeOH (Neutral)25°CAldehyde Reduction<10%Strong hydride donor prematurely reduces the formyl group to an unreactive alcohol.
NaBH(OAc)3Dichloroethane (DCE)25°CImine Reduction75%Good alternative chemoselectivity, but poor solubility for polar reporter amines (e.g., PEG).
NaBH3CNMeOH (pH >8)25°CImine Reduction<20%Lack of protons prevents Schiff base dehydration and iminium activation.

References

  • Santa Cruz Biotechnology. "Methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate | CAS 885949-40-6". Available at:[1]

  • Tantipanjaporn, A., & Wong, M.-K. (2023). "Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins". Molecules. Available at:[2]

  • Thermo Fisher Scientific. "AminoLink Reductant". Available at:[3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate

Welcome to the technical support guide for the synthesis of methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate. This document is designed for researchers, chemists, and drug development professionals to provide in-dept...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific Williamson ether synthesis. Here, we will address common challenges, explain the causality behind experimental choices, and provide a validated protocol to improve your synthetic yield and purity.

Reaction Overview

The synthesis of methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate is fundamentally a Williamson ether synthesis, a robust and widely used method for preparing ethers.[1][2] This specific reaction involves the O-alkylation of vanillin (4-hydroxy-3-methoxybenzaldehyde) with a suitable electrophile, methyl 2-bromo-2-phenylacetate or methyl 2-chloro-2-phenylacetate. The reaction proceeds via an S_N2 (bimolecular nucleophilic substitution) mechanism, where the phenoxide ion of vanillin, generated by a base, acts as a nucleophile and attacks the electrophilic carbon of the methyl phenylacetate derivative, displacing the halide leaving group.[1][3]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental issues in a question-and-answer format to help you rapidly diagnose and solve problems.

Q1: My reaction yield is consistently low, with significant amounts of unreacted vanillin remaining. What's the primary cause?

A1: Low conversion is often a result of one of three factors: insufficient base strength/quantity, poor nucleophilicity of the phenoxide, or a deactivated electrophile.

  • Base Selection: The acidity (pKa) of the phenolic proton on vanillin is approximately 7.4. To ensure complete deprotonation and formation of the reactive phenoxide, a base with a conjugate acid pKa significantly higher than 7.4 is required. While strong bases like sodium hydride (NaH) are effective, they can be overkill and may promote side reactions.[2] For aryl ether synthesis, milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred as they are sufficiently basic to deprotonate the phenol without introducing excessive reactivity.[3] Ensure you are using at least 1.1 to 1.5 equivalents of the base to drive the equilibrium towards the phenoxide.

  • Solvent Choice: The solvent plays a critical role in the reaction rate. Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are ideal.[1] These solvents effectively solvate the cation (e.g., K⁺ from K₂CO₃), leaving the phenoxide anion "naked" and more nucleophilic, thereby accelerating the desired S_N2 reaction. Protic solvents, such as ethanol or water, will solvate the phenoxide, reducing its nucleophilicity and drastically slowing the reaction.

  • Electrophile Quality: Ensure your alkylating agent, methyl 2-bromo-2-phenylacetate, is pure and has not degraded. The halide is the leaving group, and its ability to depart is crucial. Bromides are generally more reactive than chlorides in S_N2 reactions.[4]

Q2: My TLC shows multiple spots, suggesting several side products. What are they and how can I minimize them?

A2: Side product formation is a common challenge. The most likely culprits in this synthesis are C-alkylation, elimination of the electrophile, and reactions involving the aldehyde group.

  • C-Alkylation vs. O-Alkylation: Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring.[1][5] While O-alkylation is generally favored, C-alkylation can occur, leading to undesired isomers. The choice of solvent and counter-ion can influence this selectivity. Polar aprotic solvents, as recommended above, tend to favor O-alkylation.

  • E2 Elimination: The alkylating agent, methyl 2-bromo-2-phenylacetate, has a proton alpha to the ester group. A strong base can potentially deprotonate this position, leading to an E2 (bimolecular elimination) reaction, which would form an alkene.[6] This is more of a concern with sterically hindered or secondary/tertiary alkyl halides.[2][6] While your electrophile is secondary, using a milder base (K₂CO₃) and avoiding excessively high temperatures can minimize this pathway.

  • Aldehyde Stability: The formyl group (-CHO) on the vanillin ring is generally stable under moderately basic conditions. However, very strong bases and high temperatures could potentially lead to side reactions like the Cannizzaro reaction, where two aldehyde molecules disproportionate to form an alcohol and a carboxylic acid.[7] Sticking to the recommended milder bases (K₂CO₃, Cs₂CO₃) at moderate temperatures (e.g., 60-80 °C) should prevent this.

Q3: How do I choose between different bases like K₂CO₃, Cs₂CO₃, and NaH?

A3: The choice of base is a balance between reactivity and selectivity.

BasepKa (of conjugate acid)ProsConsBest For
K₂CO₃ ~10.3Inexpensive, easy to handle, sufficiently basic for phenols, minimizes side reactions.[3]Slower reaction times compared to stronger bases.Recommended starting point. Provides a good balance of reactivity and selectivity for this synthesis.
Cs₂CO₃ ~10.3"Cesium effect" can accelerate S_N2 reactions due to better solubility and cation coordination.More expensive.High-yield synthesis where cost is not a primary concern.
NaH ~36Very strong base, ensures complete and irreversible deprotonation.[2]Flammable solid, requires inert atmosphere, can promote elimination and other side reactions.Difficult alkylations where milder bases fail. Not generally necessary for this reaction.
Q4: What is the optimal temperature and reaction time?

A4: The optimal temperature is a trade-off between reaction rate and side product formation. Higher temperatures accelerate the desired S_N2 reaction but can also increase the rate of elimination and decomposition.

  • Recommended Temperature: A good starting point is between 60 °C and 80 °C.

  • Monitoring: The best way to determine the ideal time is to monitor the reaction's progress using Thin Layer Chromatography (TLC). Spot the reaction mixture alongside your starting materials (vanillin and the bromoester). The reaction is complete when the vanillin spot has been completely consumed. This typically takes between 4 to 12 hours.

Frequently Asked Questions (FAQs)
What is the general mechanism of this reaction?

This reaction follows a classic S_N2 mechanism, which occurs in two main stages:

  • Deprotonation: The base removes the acidic proton from the hydroxyl group of vanillin, creating a negatively charged phenoxide ion. This phenoxide is a potent nucleophile.

  • Nucleophilic Attack: The phenoxide ion attacks the carbon atom bonded to the bromine in methyl 2-bromo-2-phenylacetate. This attack occurs from the backside, leading to an inversion of stereochemistry if the carbon were chiral. The carbon-oxygen bond forms at the same time as the carbon-bromine bond breaks.[1]

Williamson_Ether_Synthesis Figure 1: S_N2 Mechanism cluster_reactants Step 1: Deprotonation cluster_sn2 Step 2: Nucleophilic Attack Vanillin Vanillin (Ar-OH) Phenoxide Phenoxide (Ar-O⁻) Vanillin->Phenoxide + Base Base Base (e.g., K₂CO₃) Phenoxide_ref Phenoxide (Ar-O⁻) AlkylHalide Methyl 2-bromo-2-phenylacetate (R-Br) Product Final Product (Ar-O-R) AlkylHalide->Product - Br⁻ Phenoxide_ref->Product Backside Attack

Caption: The two-step S_N2 mechanism for the synthesis.

How can I confirm the identity and purity of my final product?

A combination of techniques is recommended:

  • TLC: To assess reaction completion and purity. The product should appear as a single spot with a different Rf value than the starting materials.

  • NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for structural confirmation. You should be able to identify all the expected proton and carbon signals, including the characteristic aldehyde proton (~9.9 ppm), methoxy protons (~3.9 ppm), and the protons of the phenylacetate moiety.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (C₁₇H₁₆O₅ = 300.31 g/mol ).[8]

  • Melting Point: A sharp melting point close to a literature value indicates high purity.

Are there alternative synthetic routes?

While the Williamson ether synthesis is the most direct and common method, other strategies exist for forming aryl ethers, such as the Ullmann condensation. However, the Ullmann reaction typically requires harsher conditions (high temperatures, copper catalyst) and is generally used when the S_N2 pathway is not feasible, such as with aryl halides.[3][9] For this specific target molecule, the Williamson approach is superior.

Validated Experimental Protocol

This protocol is a robust starting point for achieving high yields.

Materials:

  • Vanillin (1.0 eq)

  • Methyl 2-bromo-2-phenylacetate (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen), add vanillin and anhydrous potassium carbonate.

  • Solvent Addition: Add anhydrous DMF to the flask (concentration of ~0.5 M with respect to vanillin).

  • Heating & Alkylating Agent Addition: Begin stirring and heat the mixture to 70 °C. Once the temperature is stable, add methyl 2-bromo-2-phenylacetate dropwise via syringe.

  • Reaction: Maintain the temperature at 70 °C and stir vigorously. Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate as eluent) every 1-2 hours until the vanillin is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude oil or solid can be purified further by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Troubleshooting_Workflow Start Low Yield Observed Check_Conversion Is unreacted vanillin present? Start->Check_Conversion Check_Side_Products Are multiple spots on TLC? Check_Conversion->Check_Side_Products No Action_Increase_Reactivity Increase Reactivity: 1. Check base (use 1.5 eq K₂CO₃). 2. Use dry polar aprotic solvent (DMF). 3. Increase temperature to 70-80°C. 4. Check alkyl halide quality. Check_Conversion->Action_Increase_Reactivity Yes Action_Minimize_Side_Rxns Minimize Side Reactions: 1. Use milder base (K₂CO₃). 2. Avoid excessive heat (>80°C). 3. Ensure anhydrous conditions. Check_Side_Products->Action_Minimize_Side_Rxns Yes End Improved Yield Check_Side_Products->End No (Purity OK) Action_Increase_Reactivity->End Action_Minimize_Side_Rxns->End

Caption: A decision tree for troubleshooting low synthesis yield.

References
  • Williamson Ether Synthesis - ChemTalk. (2022, October 23). ChemTalk. [Link]

  • Williamson ether synthesis - Wikipedia. (n.d.). Wikipedia. [Link]

  • Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. (2021, January 28). RSC Publishing. [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. [Link]

  • Strategies for improving the production of bio-based vanillin. (2023, August 5). PMC. [Link]

  • Organic Chemistry Williamson Ether Synthesis - University of Richmond. (n.d.). University of Richmond. [Link]

  • Scheme of the investigated reaction: O-alkylation of vanillin with 1-bromobutane. (n.d.). ResearchGate. [Link]

  • The Williamson Ether Synthesis. (2022, November 13). Chemistry Steps. [Link]

  • The Williamson Ether Synthesis. (n.d.). Union College. [Link]

  • The Williamson Ether Synthesis. (n.d.). University of Missouri–St. Louis. [Link]

  • Diphenyl Ether From Phenol? (2015, August 4). Sciencemadness.org. [Link]

  • Synthesis of methyl phenylacetate. (n.d.). Molbase. [Link]

  • Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. (2022, July 6). MDPI. [Link]

  • Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. (2022, July 7). MDPI. [Link]

  • Benzaldehyde - Wikipedia. (n.d.). Wikipedia. [Link]

Sources

Optimization

Technical Support Center: Overcoming Aqueous Solubility Challenges for Methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Compound Identity: Methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate (CAS: 885949-40-6)[1] Welcome to the Technical Support Cent...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Compound Identity: Methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate (CAS: 885949-40-6)[1]

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous insolubility of complex synthetic intermediates and API derivatives. Methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate presents a classic biopharmaceutical challenge: it is a highly lipophilic, neutral molecule.

The Mechanistic "Why": This compound features bulky aromatic systems (a phenylacetate core and a methoxyphenoxy ring) that promote strong intermolecular π−π stacking, leading to high crystal lattice energy. Furthermore, because the carboxylic acid is masked as a methyl ester, the molecule lacks ionizable centers . This chemically precludes the use of pH adjustment or salt formation—a common first-line approach for solubility enhancement[2]. Consequently, researchers must rely entirely on physical modifications, such as cosolvent systems, structural encapsulation, or particle size reduction[3],[2].

Below is our comprehensive troubleshooting guide, complete with self-validating protocols and empirical data to help you force this compound into solution without compromising your experimental integrity.

Part 1: Troubleshooting Guides & FAQs

Q1: My compound crashes out immediately when I dilute my DMSO stock into my in vitro assay buffer (PBS/Media). How do I prevent this?

A: This is known as "solvent-shift precipitation." When the DMSO diffuses into the bulk aqueous phase, the local concentration of the highly hydrophobic phenylacetate derivative exceeds its intrinsic aqueous solubility, causing rapid nucleation.

  • The Fix: Do not spike directly into neat buffer. Instead, pre-mix your DMSO stock with a surfactant (e.g., Tween-80 or Kolliphor EL) before adding it to the aqueous phase. The surfactant forms micelles that immediately encapsulate the hydrophobic compound as the DMSO dissipates. Keep final DMSO ≤1% and surfactant ≤0.1% to avoid cellular toxicity.

Q2: I need to dose this compound orally in a rodent PK study, but it won't dissolve in standard vehicles. What should I use?

A: For in vivo dosing of non-ionizable, highly lipophilic compounds, simple cosolvents often fail or cause gastrointestinal irritation. We recommend formulating an Amorphous Solid Dispersion (ASD) or an Inclusion Complex . By using excipients like Hydroxypropyl- β -Cyclodextrin (HP- β -CD) or polymers like HPMC, you can stabilize the compound in an amorphous, high-energy state, significantly increasing its apparent solubility and dissolution rate[3],[4].

Q3: Why can't I just lower the pH to dissolve it?

A: Methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate is a neutral ester. Unlike free phenylacetic acid derivatives, it cannot be deprotonated to form a soluble salt[2]. Attempting to force dissolution with strong acids or bases will only result in the hydrolysis of the methyl ester or the degradation of the formyl group, destroying your target molecule.

Part 2: Decision Matrix & Visualization

To determine the correct approach for your specific assay, follow the logic tree below.

SolubilityWorkflow Start Methyl 2-(5-formyl-2-methoxyphenoxy) -2-phenylacetate Prop Analyze Properties: No Ionizable Groups High LogP Start->Prop Goal Target Application? Prop->Goal InVitro In Vitro Assays (Cell Culture / Enzyme) Goal->InVitro InVivo In Vivo Dosing (Rodent PK/PD) Goal->InVivo DMSO DMSO Stock Prep (Max 1% final vol) InVitro->DMSO Formulation Advanced Formulation InVivo->Formulation Cosolvent Add Cosolvents/Surfactants (PEG400, Tween 80) DMSO->Cosolvent If precipitation occurs CD Cyclodextrin Complexation (HP-β-CD) Formulation->CD ASD Amorphous Solid Dispersion (HME / Spray Drying) Formulation->ASD Nano Nanosuspension (Wet Milling) Formulation->Nano

Caption: Workflow for selecting solubility enhancement strategies for non-ionizable hydrophobic APIs.

Part 3: Quantitative Data Presentation

When selecting an excipient system, you must balance solubilizing power against biological compatibility. Table 1 summarizes the optimal excipients for this class of phenylacetate derivatives.

Table 1: Excipient Screening Matrix for Hydrophobic Phenylacetates

StrategyExcipientMechanism of ActionMax Recommended Conc. (In Vivo)Suitability
Micellar Solubilization Tween-80 / Polysorbate 80Surfactant; forms hydrophobic core micelles[4]1 - 5% (v/v)IV / PO dosing; may cause histamine release in dogs.
Inclusion Complex HP- β -CyclodextrinEncapsulates aromatic rings in a hydrophilic shell10 - 20% (w/v)Excellent for IV/PO. Highly biocompatible.
Solid Dispersion HPMC / Polymeric matricesArrests compound in amorphous state[3],[2]Matrix dependentBest for solid oral dosage forms (tablets/capsules).
Cosolvent PEG-400Reduces dielectric constant of waterUp to 40% (v/v)Good for PO; high viscosity limits IV use.

Part 4: Step-by-Step Experimental Protocols

To ensure scientific integrity, every formulation must be analytically validated before use. Below are two field-proven protocols for solubilizing this compound.

Protocol A: Preparation of HP- β -Cyclodextrin Inclusion Complexes

Causality: The hydrophobic cavity of HP- β -CD perfectly accommodates the bulky methoxyphenoxy and phenyl rings, while the hydroxyl-rich exterior ensures aqueous solubility.

  • Preparation: Prepare a 20% (w/v) solution of HP- β -CD in ultra-pure water or PBS.

  • Addition: Add an excess amount of Methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate powder to the cyclodextrin solution.

  • Equilibration: Stir the suspension magnetically at 37°C for 48 hours. Note: Time is critical. Complexation is an equilibrium process and requires sufficient time to overcome the lattice energy of the crystalline powder.

  • Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter to remove any uncomplexed, undissolved compound.

  • Self-Validation Step: Analyze the filtrate via HPLC-UV. If the compound is successfully complexed, the peak area will correspond to a concentration orders of magnitude higher than its intrinsic aqueous solubility. Do not assume a clear liquid means dissolution without analytical confirmation.

Protocol B: Nanosuspension via Wet Bead Milling

Causality: If complexation fails, reducing the particle size to the nanometer range (<1000 nm) exponentially increases the surface area, thereby increasing the dissolution rate according to the Noyes-Whitney equation[5],[2].

  • Dispersion: Suspend the compound (e.g., 50 mg/mL) in an aqueous vehicle containing a stabilizer (e.g., 1% HPMC and 0.1% Tween-80)[3].

  • Milling: Transfer the suspension to a wet milling chamber loaded with 0.5 mm yttrium-stabilized zirconium oxide beads.

  • Processing: Mill at 2000 RPM for 2–4 hours. Maintain the temperature below 25°C using a cooling jacket to prevent Ostwald ripening (where small particles dissolve and redeposit onto larger ones).

  • Extraction: Extract the nanosuspension using a syringe.

  • Self-Validation Step: Measure the particle size using Dynamic Light Scattering (DLS). A successful nanosuspension will have a Z-average diameter of 200–500 nm and a Polydispersity Index (PDI) of < 0.3[5].

References

  • SCBT. Methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate | CAS 885949-40-6. Santa Cruz Biotechnology.
  • Merck Millipore. Improving solubility – a close look at available approaches.
  • Shilpi, S., et al. (2023). Nanosizing Approaches: Current Trends in the Solubility Enhancement of Poorly Water-soluble Drugs. Indian Journal of Pharmaceutical Education and Research.
  • National Institutes of Health (PMC). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
  • European Pharmaceutical Review (2022). Novel excipients for solubility enhancement.

Sources

Troubleshooting

Technical Support Center: Optimizing Recrystallization of Methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate

Welcome to the technical support guide for the purification of methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate. This resource is designed for researchers, scientists, and professionals in drug development who are lo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize the recrystallization of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Introduction to Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds. The fundamental principle is based on the differential solubility of a compound in a hot versus a cold solvent.[1][2][3] An ideal recrystallization solvent will dissolve the target compound sparingly or not at all at room temperature but will fully dissolve it at the solvent's boiling point.[1][4][5] As the saturated hot solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain dissolved in the mother liquor.[2][3]

The molecular structure of methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate (Molecular Formula: C17H16O5, Molecular Weight: 300.31[6])—containing an ester, an aldehyde, an ether, and two aromatic rings—suggests it is a moderately polar molecule. This structural insight is the first step in selecting a suitable solvent system.

Frequently Asked Questions (FAQs)

Q1: I have a crude sample of methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate. Where do I begin with solvent selection?

Here is a suggested workflow for initial solvent screening:

Solvent_Screening_Workflow start Start: Obtain Crude Compound setup Set up Small-Scale Tests (e.g., 10-20 mg of compound per test tube) start->setup solvents Select a Range of Solvents (e.g., Hexane, Toluene, Ethyl Acetate, Acetone, Ethanol, Methanol, Water) setup->solvents test_rt Test Solubility at Room Temperature Add ~0.5 mL of solvent to each tube. Agitate. solvents->test_rt observe_rt Observe and Record Is the compound soluble (S), partially soluble (PS), or insoluble (I)? test_rt->observe_rt decision_rt If Soluble (S) at RT? observe_rt->decision_rt discard_s Discard as Unsuitable (Will not allow for crystal recovery upon cooling) decision_rt->discard_s Yes heat If Insoluble (I) or Partially Soluble (PS), Heat to Boiling decision_rt->heat No observe_hot Observe and Record Does the compound dissolve completely? heat->observe_hot decision_hot If Insoluble (I) in Boiling Solvent? observe_hot->decision_hot discard_i Discard as Unsuitable (Cannot dissolve the compound for purification) decision_hot->discard_i Yes cool If Soluble (S) in Boiling Solvent, Cool to Room Temperature, then in an Ice Bath decision_hot->cool No observe_xtal Observe for Crystal Formation cool->observe_xtal decision_xtal Crystals Formed? observe_xtal->decision_xtal success Suitable Single Solvent Identified Proceed to scale-up. decision_xtal->success Yes mixed_solvent Consider a Mixed Solvent System decision_xtal->mixed_solvent No

Caption: Workflow for initial single-solvent screening.

Q2: No single solvent seems ideal. What should I try next?

A2: If you find that your compound is too soluble in one solvent even when cold, and insoluble in another even when hot, a mixed-solvent system is the logical next step.[2][4] This typically involves a pair of miscible solvents where one is a "good" solvent (dissolves the compound well) and the other is a "poor" solvent (dissolves the compound poorly).[4]

Common Miscible Solvent Pairs:

  • Ethanol/Water

  • Acetone/Water

  • Ethyl acetate/Hexane[4]

  • Toluene/Hexane

  • Methanol/Diethyl ether[4]

Procedure for Mixed-Solvent Recrystallization:

  • Dissolve the compound in a minimal amount of the hot "good" solvent.

  • While keeping the solution hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (this is the point of saturation).

  • Add a drop or two of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly to induce crystallization.[2]

Q3: My compound is "oiling out" instead of forming crystals. What's happening and how can I fix it?

A3: "Oiling out" occurs when the compound comes out of the solution as a liquid instead of a solid.[10] This typically happens when the melting point of the crude solid is lower than the boiling point of the solvent.[9][10] The oil that forms is often an impure liquid version of your compound, which will solidify into an amorphous solid or glass upon further cooling, trapping impurities.[10]

Troubleshooting "Oiling Out":

  • Add more solvent: The concentration of the solute might be too high. Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and cool again.[11]

  • Lower the cooling temperature: Use a solvent with a lower boiling point.

  • Change the solvent system: A different solvent or a mixed-solvent pair might prevent oiling out.

  • Cool the solution very slowly: A gradual temperature decrease can favor crystal lattice formation over oiling. Allow the flask to cool to room temperature on a thermally insulating surface (like a cork ring or paper towels) before moving it to an ice bath.[10][11]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No crystals form upon cooling. 1. Too much solvent was used. [11][12][13] The solution is not supersaturated. 2. The solution is supersaturated but requires nucleation. [11]1. Boil off some of the solvent to increase the concentration and attempt to cool again.[10][11] 2. Induce crystallization by: a. Scratching the inside of the flask with a glass rod at the liquid's surface.[10][11][12] b. Adding a "seed crystal" of the pure compound.[10][11][12]
Very low yield of recovered crystals. 1. Too much solvent was used , leaving a significant amount of the product in the mother liquor.[10][12] 2. Premature crystallization during a hot filtration step. 3. The crystals were washed with room temperature solvent , redissolving the product.1. Reduce the initial volume of solvent. If the mother liquor contains a lot of product, it can be concentrated and a second crop of crystals can be collected.[10] 2. Use a pre-heated funnel and flask for hot filtration and use a slight excess of solvent. The excess can be boiled off before cooling. 3. Always wash the collected crystals with a minimal amount of ice-cold solvent.[12]
The recrystallized product is not pure (e.g., melting point is broad or low). 1. The cooling was too rapid , causing impurities to be trapped in the crystal lattice.[13] 2. The chosen solvent is not ideal , and the impurities have similar solubility profiles to the target compound.1. Ensure the solution cools slowly and undisturbed to room temperature before placing it in an ice bath.[1][12] 2. Re-recrystallize the material, possibly using a different solvent system. If impurities persist, an alternative purification method like column chromatography may be necessary.[11]

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening
  • Place approximately 10-20 mg of your crude methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate into several small test tubes.

  • To each tube, add a different potential solvent (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, methanol, water) dropwise, up to about 0.5 mL.

  • Agitate each tube at room temperature and record the solubility.

  • For tubes where the compound is insoluble or partially soluble, heat the mixture gently in a water or sand bath to the solvent's boiling point.[5]

  • Record if the compound dissolves completely. If it does not, the solvent is unsuitable.

  • For solutions that are clear when hot, allow them to cool slowly to room temperature, and then place them in an ice-water bath for 15-20 minutes.

  • Observe the quantity and quality of any crystals that form. An ideal solvent will show low solubility at room temperature, high solubility at its boiling point, and will yield a large number of crystals upon cooling.[4][5]

Data Summary Table

Use the following table to systematically record your observations during solvent screening.

SolventPolarityBoiling Point (°C)[2][14]Solubility at RT (I, PS, S)Solubility at Boiling (I, PS, S)Observations on Cooling (Crystals, Oil, None)
HexaneNon-polar69
TolueneNon-polar111
Diethyl EtherLow35
Ethyl AcetateMedium77
AcetoneMedium56
EthanolPolar78
MethanolPolar65
WaterVery Polar100

I = Insoluble, PS = Partially Soluble, S = Soluble

Recrystallization_Logic start Crude Solid dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve filter Hot Gravity Filtration (if insoluble impurities are present) dissolve->filter Optional cool Slow Cooling to Room Temperature dissolve->cool filter->cool ice_bath Cool in Ice Bath to Maximize Crystal Formation cool->ice_bath collect Collect Crystals via Suction Filtration ice_bath->collect wash Wash with Minimal Ice-Cold Solvent collect->wash dry Dry Crystals wash->dry end Pure Crystalline Solid dry->end

Caption: The general workflow for a successful recrystallization.

By following these guidelines and systematically troubleshooting any issues that arise, you will be well-equipped to determine the optimal recrystallization conditions for methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate, leading to a highly purified final product.

References

  • Solvent Choice - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from University of York website: [Link]

  • Solvent Selection and Recrystallization Guide | PDF - Scribd. (n.d.). Retrieved from [Link]

  • Williamson, K. L., & Masters, K. M. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.
  • Experiment : Recrystallization – Part I: Solvent Selectionn - Science Learning Center. (n.d.). Retrieved from [Link]

  • Finding the best solvent for recrystallisation student sheet. (2021, September). Education in Chemistry. Retrieved from [Link]

  • Recrystallization1. (n.d.). Retrieved from [Link]

  • Sandtorv, A. (2021, March 5). 2.1: RECRYSTALLIZATION. In Chemistry LibreTexts. Retrieved from [Link]

  • Polarity of Solvents. (n.d.). Retrieved from [Link]

  • Nichols, L. (2022, April 7). 3.3C: Determining Which Solvent to Use. In Chemistry LibreTexts. Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from University of York website: [Link]

    • Crystallization. (n.d.). Retrieved from [Link]

  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. In Chemistry LibreTexts. Retrieved from [Link]

  • Recrystallization-1.pdf. (n.d.). Retrieved from [Link]

  • Methyl (5-formyl-2-methoxyphenoxy)acetate (C11H12O5) - PubChemLite. (n.d.). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate vs ethyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate reactivity

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and organic synthesis, the subtle modification of a molecule's structure can have profound effects on its chemical b...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and organic synthesis, the subtle modification of a molecule's structure can have profound effects on its chemical behavior and biological activity. The choice between a methyl and an ethyl ester, while seemingly minor, can significantly influence a compound's reactivity, stability, and suitability for a given application. This guide provides a detailed comparative analysis of the reactivity of methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate and its ethyl counterpart, ethyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate . While direct, head-to-head experimental data for these specific molecules is not extensively documented in publicly available literature, this guide synthesizes established principles of organic chemistry, supported by data from analogous systems, to provide a robust predictive comparison.

Introduction to the Molecules of Interest

Both methyl and ethyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate are structurally complex molecules featuring several key functional groups that dictate their reactivity: an ester (methyl or ethyl), an ether, a phenylacetate moiety, and an aromatic aldehyde. The core structure is based on a vanillin derivative, a common motif in medicinal and flavor chemistry.[1][2] The formyl group, in particular, serves as a versatile handle for further synthetic transformations, such as the formation of Schiff bases, which are valuable in the development of novel therapeutic agents.[3][4]

The primary point of differentiation, the ester functional group, is the focus of this comparative analysis. The choice between the methyl and ethyl ester can influence the molecule's susceptibility to hydrolysis, its behavior in transesterification reactions, and potentially the electronic nature of the entire molecule, albeit to a lesser extent.

Comparative Reactivity Analysis

The overall reactivity of these molecules can be considered at two primary sites: the ester functional group and the aromatic aldehyde.

Reactivity of the Ester Functional Group

The reactivity of the ester is predominantly influenced by steric and electronic factors at the carbonyl carbon. Nucleophilic acyl substitution, the characteristic reaction of esters, is sensitive to the size of the alkoxy group.

2.1.1. Steric Hindrance: The Decisive Factor in Ester Reactivity

The fundamental difference in reactivity between the methyl and ethyl esters lies in the steric bulk of the alcohol moiety. The methyl group is sterically smaller than the ethyl group.[5] In the transition state of nucleophilic acyl substitution, the carbonyl carbon re-hybridizes from sp² to sp³, bringing the substituents closer together. A bulkier group, such as ethyl, will create more steric hindrance in this transition state, thereby increasing the activation energy and slowing down the reaction rate compared to the less hindered methyl group.

This principle is well-documented for a variety of esters. For instance, in the hydrolysis of alkyl lactates, ethyl lactate has been observed to react more slowly than methyl lactate under the same conditions. Similarly, studies on the hydrolysis of phenylacetates suggest that bulkier alcohol groups decrease the rate of hydrolysis.[6] Therefore, it is predicted that methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate will be more reactive towards nucleophilic acyl substitution than its ethyl counterpart.

2.1.2. Electronic Effects

Alkyl groups are generally considered to be weakly electron-donating through an inductive effect. However, recent computational studies suggest that the inductive effects of different alkyl groups (methyl, ethyl, etc.) are nearly identical in neutral molecules.[6] Therefore, the difference in electronic effects between the methyl and ethyl groups in these molecules is likely to be negligible and will not be a significant factor in their differential reactivity.

Reactivity of the Aromatic Aldehyde

The second key reactive site is the formyl group attached to the aromatic ring. Aromatic aldehydes are generally less reactive than aliphatic aldehydes due to the electron-donating resonance effect of the benzene ring, which reduces the electrophilicity of the carbonyl carbon.[7][8] The substituents on the aromatic ring further modulate this reactivity. In the target molecules, the aldehyde is para to a methoxy group and meta to the ether linkage. The methoxy group is an electron-donating group, which can further decrease the reactivity of the aldehyde towards nucleophiles.

The nature of the ester group (methyl vs. ethyl) is electronically distant from the aldehyde and is not expected to have a significant influence on the reactivity of the formyl group. Therefore, the reactivity of the aldehyde functional group is predicted to be comparable for both the methyl and ethyl esters.

Proposed Synthesis of the Target Molecules

A plausible synthetic route to both methyl and ethyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate is via a Williamson ether synthesis.[9][10][11] This involves the reaction of the sodium salt of vanillin with the appropriate α-bromo phenylacetate ester.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Products Vanillin Vanillin Step1 1. Deprotonation (e.g., NaH) Vanillin->Step1 Bromo_Me Methyl α-bromophenylacetate Step2_Me 2. Williamson Ether Synthesis (with Methyl Ester) Bromo_Me->Step2_Me Bromo_Et Ethyl α-bromophenylacetate Step2_Et 2. Williamson Ether Synthesis (with Ethyl Ester) Bromo_Et->Step2_Et Step1->Step2_Me Vanillin Anion Step1->Step2_Et Vanillin Anion Product_Me Methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate Step2_Me->Product_Me Product_Et Ethyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate Step2_Et->Product_Et

Caption: Proposed synthetic workflow for the target molecules.

Experimental Protocol: General Procedure for Williamson Ether Synthesis
  • Deprotonation of Vanillin: To a solution of vanillin (1.0 eq) in a dry aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

  • Nucleophilic Substitution: To the resulting solution of the vanillin sodium salt, add a solution of either methyl α-bromophenylacetate (1.05 eq) or ethyl α-bromophenylacetate (1.05 eq) in the same dry solvent dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired methyl or ethyl ester.

Comparative Experimental Design: Hydrolysis Rate

To empirically determine the relative reactivity of the ester functional groups, a competitive hydrolysis experiment can be designed.

Hydrolysis_Workflow cluster_setup Reaction Setup cluster_process Reaction and Analysis cluster_outcome Outcome Mix Equimolar mixture of Methyl and Ethyl Esters Reaction Stir at constant temperature Mix->Reaction Solvent Solvent System (e.g., THF/Water) Solvent->Reaction Base Base Catalyst (e.g., NaOH) Base->Reaction Sampling Aliquots taken at time intervals Reaction->Sampling Analysis Analysis by HPLC or GC-MS Sampling->Analysis Data Determine the relative rate of disappearance of each ester Analysis->Data

Caption: Workflow for a competitive hydrolysis experiment.

Experimental Protocol: Competitive Hydrolysis
  • Reaction Setup: In a round-bottom flask, prepare an equimolar solution of methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate and ethyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Include an internal standard (a compound that does not react under the reaction conditions) for accurate quantification by chromatography.

  • Place the flask in a constant temperature bath.

  • Initiation and Monitoring: To initiate the hydrolysis, add a catalytic amount of a base, such as 0.1 M sodium hydroxide (NaOH) solution.

  • At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and quench it by adding a small amount of acid (e.g., 0.1 M HCl) to neutralize the base.

  • Analysis: Analyze the quenched aliquots by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Interpretation: By comparing the peak areas of the two esters relative to the internal standard at each time point, the relative rate of disappearance of each ester can be determined. It is expected that the peak corresponding to the methyl ester will decrease at a faster rate than that of the ethyl ester.

Summary of Predicted Reactivity and Properties

PropertyMethyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetateEthyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetateRationale
Ester Hydrolysis Rate FasterSlowerThe smaller methyl group presents less steric hindrance to the incoming nucleophile during the formation of the tetrahedral intermediate.[6]
Transesterification Rate FasterSlowerSimilar to hydrolysis, this nucleophilic acyl substitution is sterically hindered by the larger ethyl group.
Aldehyde Reactivity SimilarSimilarThe ester group is electronically distant and is not expected to significantly influence the reactivity of the formyl group.
Synthesis (Williamson Ether) Potentially slightly faster reaction with methyl α-bromophenylacetatePotentially slightly slower reaction with ethyl α-bromophenylacetateThe reaction is an S_N2 type, which can be sensitive to minor steric differences in the electrophile.
Polarity Slightly more polarSlightly less polarThe ethyl group is slightly more nonpolar than the methyl group.
Boiling Point LowerHigherThe larger ethyl ester will have stronger van der Waals forces, leading to a higher boiling point.

Conclusion

The choice between methyl and ethyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate will primarily depend on the desired reactivity at the ester position. For applications requiring higher stability and resistance to hydrolysis, the ethyl ester is the preferred candidate. Conversely, if the ester is intended as a temporary protecting group or needs to be readily hydrolyzed or transformed, the methyl ester would be the more suitable choice due to its inherently faster reaction kinetics. The reactivity of the crucial aromatic aldehyde functional group is predicted to be largely unaffected by the choice of the ester. This guide provides a predictive framework based on established chemical principles to aid researchers in making an informed decision for their specific synthetic or developmental needs.

References

  • askiitians. (2025, March 4).
  • Quora. (2015, September 3).
  • Vedantu.
  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Analysis of the Reactivity of Ethyl 2-(phenylazo)
  • Taft, R. W. (1952). Polar and Steric Substituent Constants for Aliphatic and o-Benzoate Groups from Rates of Esterification and Hydrolysis of Esters. Journal of the American Chemical Society, 74(12), 3120-3128.
  • Niclós-Gutiérrez, J., et al. (2017). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. PLoS ONE, 12(11), e0188258.
  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • S. M. A. N. C. S. (2018). The Synthesis and Evaluation of Vanillin Derivatives as the Fruit fly Attractant. Journal of Physics: Conference Series, 1028, 012049.
  • Wikipedia. (2023). Williamson ether synthesis.
  • Gandolfi, R., et al. (2007). Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2-phenylpropionate in organic solvent by lyophilized mycelia. Brazilian Journal of Chemical Engineering, 24(3), 309-317.
  • University of Richmond. Organic Chemistry Williamson Ether Synthesis.
  • Semantic Scholar. Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2-phenylpropionate in organic solvent by lyophilized mycelia.
  • Kumar, R., et al. (2012). A Review on the Vanillin derivatives showing various Biological activities. International Journal of PharmTech Research, 4(1), 266-279.
  • Lumen Learning. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook.
  • Sciencemadness Discussion Board. (2008, January 24). Ester hydrolysis.
  • PubChemLite. Methyl (5-formyl-2-methoxyphenoxy)
  • ResearchGate. Reaction mechanism of pyrolysis of vanillin to 5-formylsalicyaldehyde...
  • Santa Cruz Biotechnology. Methyl 2-(5-formyl-2-methoxyphenoxy)
  • ResearchGate. Biosynthesis and hydrolysis of ethyl phenylacetate and ethyl 2-phenylpropionate in organic solvent by lyophilized mycelia.
  • Brauer, C., et al. (2023).
  • BenchChem. (2025).
  • Chemistry LibreTexts. (2020, July 1). 9.5: Williamson ether synthesis.
  • ACS Publications. (2025, November 21). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega.
  • Synthetic Reaction and Reagent.
  • Proprep. Compare and contrast the properties and uses of methyl and ethyl groups in organic chemistry.
  • PMC. (2025, November 21). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity.
  • ResearchGate. Calculated chemical reactivity descriptors of vanillin ( VAN ) and its protonated ( VANH + )
  • PMC. (2010).
  • ResearchGate. (2026, March 5). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)
  • Preprints.org. (2026, February 4). 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one.
  • The Good Scents Company. 5-formyl vanillin 4-hydroxy-5-methoxyisophthalaldehyde.

Sources

Comparative

Structural Validation of Methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate: A Comparative Guide to SCXRD, NMR, and MicroED

Executive Summary For drug development professionals and synthetic chemists, confirming the precise three-dimensional architecture of a molecule is as critical as verifying its purity. Methyl 2-(5-formyl-2-methoxyphenoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and synthetic chemists, confirming the precise three-dimensional architecture of a molecule is as critical as verifying its purity. Methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate (CAS 885949-40-6) is a highly functionalized organic intermediate with a molecular weight of 300.31 g/mol [1]. Featuring a flexible ether linkage, an aldehyde handle, and a critical stereocenter at the C2 position of the phenylacetate core, it presents a classic structural validation challenge.

This guide objectively evaluates Single Crystal X-Ray Diffraction (SCXRD) against alternative techniques—Nuclear Magnetic Resonance (NMR) and Microcrystal Electron Diffraction (MicroED)—detailing the causality behind experimental choices and providing a self-validating protocol for absolute structure elucidation.

The Structural Challenge: Why Standard Methods Fall Short

While solution-state NMR is the frontline tool for confirming atomic connectivity (via HSQC, HMBC, and COSY), it fundamentally measures bulk ensemble averages in solution. For a chiral molecule like methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate, NMR can confirm the presence of the ester, methoxy, and formyl groups, but it cannot easily determine the absolute configuration (R or S enantiomer) without destructive, time-consuming chiral derivatization (e.g., Mosher's ester analysis)[2].

SCXRD remains the gold standard because it provides an unambiguous, direct 3D map of the electron density, allowing for the immediate assignment of both relative and absolute stereochemistry[2][3]. However, SCXRD requires relatively large, high-quality single crystals (>10 µm), which can be thermodynamically difficult to grow for molecules with flexible ether linkages[3]. When crystallization yields only sub-micron powders, MicroED emerges as a powerful alternative, utilizing electron beams that interact more strongly with matter than X-rays to extract structural data from vanishingly small nanocrystals[4][5].

Quantitative Method Comparison

Table 1: Comparative Performance Matrix for Structure Validation

Analytical MethodMinimum Sample Requirement3D Resolution LimitAbsolute Configuration CapabilityTypical Time-to-Data
SCXRD >10 µm single crystal< 0.84 ÅYes (via Flack parameter)Days to Weeks
MicroED <1 µm nanocrystals~1.0 ÅChallenging (dynamical scattering)Hours to Days
Solution NMR 1–5 mg in solutionN/A (Connectivity only)No (requires derivatization)Hours

Structural Validation Decision Matrix

The following workflow illustrates the logical pathway a structural biologist or analytical chemist must take when validating a chiral small molecule.

G Start Methyl 2-(5-formyl-2-methoxyphenoxy) -2-phenylacetate (CAS 885949-40-6) Cryst Crystallization Trials (Vapor Diffusion) Start->Cryst 3D Elucidation NMR Solution-State NMR (1D/2D Connectivity) Start->NMR Routine Screening Eval Crystal Dimensions? Cryst->Eval Valid Validated 3D Structure & Stereochemistry NMR->Valid 2D Connectivity Confirmed SCXRD SCXRD (Cu Kα) (Absolute Configuration) Eval->SCXRD >10 µm Single Crystal MicroED MicroED (e- beam) (Nanocrystal Analysis) Eval->MicroED <1 µm Nanocrystals Refine Structure Refinement (R-factor, Flack Parameter) SCXRD->Refine MicroED->Refine Refine->Valid 3D & Chiral Validation

Structural validation workflow for chiral small molecules comparing SCXRD, MicroED, and NMR.

Self-Validating Experimental Protocol (SCXRD)

To ensure scientific integrity, a crystallographic experiment must be a self-validating system. The following protocol details the causality behind each step for validating methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate.

Phase 1: Strategic Crystallization
  • The Causality: The molecule's flexible ether linkage increases conformational entropy, making spontaneous crystallization difficult. Fast evaporation often leads to amorphous precipitation.

  • The Action: Employ vapor diffusion. Dissolve 5 mg of the compound in a good solvent (e.g., dichloromethane). Place the vial inside a larger sealed chamber containing an antisolvent (e.g., hexane). As hexane vapors slowly diffuse into the dichloromethane, the solubility gradually decreases, promoting the nucleation of a highly ordered lattice.

  • The Self-Validation: Inspect the resulting crystals under a polarized light microscope. Complete extinction of light upon rotating the polarizer confirms the formation of a true, anisotropic single crystal rather than an amorphous solid.

Phase 2: Data Collection Strategy
  • The Causality: Methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate (C₁₇H₁₆O₆) consists entirely of light atoms (carbon, hydrogen, oxygen). Standard Molybdenum (Mo Kα) X-ray sources do not induce sufficient anomalous scattering in light atoms to confidently assign absolute stereochemistry.

  • The Action: Mount the crystal on a diffractometer equipped with a Copper (Cu Kα, λ = 1.54184 Å) microfocus source. The longer wavelength of Cu radiation significantly enhances the anomalous dispersion signal of the oxygen atoms.

  • The Self-Validation: The software will calculate data redundancy and completeness. A completeness of >99% in the appropriate resolution shell ensures that the entirety of the reciprocal space has been sampled, validating the dataset's integrity.

Phase 3: Phasing and Refinement
  • The Causality: The diffractometer only records the intensities of the diffracted beams, losing the phase information required to reconstruct the electron density map (the "Phase Problem").

  • The Action: Utilize intrinsic phasing algorithms (e.g., SHELXT) to generate an initial structural model, followed by full-matrix least-squares refinement on F² (SHELXL).

  • The Self-Validation: The refinement process is the ultimate mathematical self-validation. The software calculates a theoretical diffraction pattern based on your model and compares it to the actual experimental data.

Data Interpretation & Validation Metrics

When the refinement is complete, the resulting metrics act as the final proof of structure. Below is a representative data table for a successfully validated chiral organic molecule of this class.

Table 2: Representative Crystallographic Validation Data

Crystallographic ParameterValue / MetricValidation Significance
Space Group P2₁ (Chiral)Confirms the crystal lattice lacks an inversion center, a prerequisite for enantiopure compounds.
R₁ (Final Agreement Factor) 0.035 (3.5%)Self-Validation: An R₁ < 0.05 indicates excellent agreement between the experimental data and the proposed structural model.
wR₂ (Weighted R-factor) 0.082Confirms that the variance in the data is properly accounted for in the model.
Goodness-of-Fit (GooF) 1.04A value close to 1.0 indicates that the model perfectly explains the data within the bounds of experimental error.
Flack Parameter 0.02(8)Self-Validation: A value near 0 (with an esd < 0.1) unambiguously confirms the absolute configuration (R or S) of the C2 stereocenter. A value near 1 would indicate the inverted enantiomer.

Conclusion & Strategic Recommendations

For the structural validation of methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate:

  • Use NMR as a rapid, first-line tool to confirm bulk sample purity and 2D atomic connectivity.

  • Prioritize SCXRD with a Cu Kα source to unambiguously determine the absolute configuration of the C2 stereocenter. The mathematical convergence of the R-factor and Flack parameter provides a self-validating, mathematically rigorous proof of structure[2].

  • Pivot to MicroED only if crystallization efforts repeatedly fail to yield crystals larger than 1 µm. While MicroED is revolutionary for sub-micron samples[4][6], dynamical scattering of electrons can complicate the precise determination of absolute stereochemistry compared to the established robustness of SCXRD[3].

References

  • MicroED in natural product and small molecule research Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Comparing serial X-ray crystallography and microcrystal electron diffraction (MicroED) Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • SCXRD vs MicroED Comparison for Crystallography Research Source: Creative Biostructure URL:[Link]

  • Why is crystallography still used in some cases for small molecule structure determination? Source: Chemistry Stack Exchange URL:[Link]

Sources

Validation

A Comparative Guide to the Binding Affinities of Methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the precise quantification of binding affinity is a cornerstone for the development of novel therapeutics. This g...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the precise quantification of binding affinity is a cornerstone for the development of novel therapeutics. This guide provides an in-depth comparison of the binding affinities of a series of hypothetical derivatives of methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate. We will explore the structural modifications that influence binding potency and discuss the experimental methodologies used to determine these crucial parameters.

The core structure, methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate, presents a versatile scaffold for chemical modification. By systematically altering key functional groups, we can probe the structure-activity relationship (SAR) and identify derivatives with enhanced affinity for their biological targets. This guide will serve as a valuable resource for researchers engaged in the design and optimization of small molecule inhibitors.

Understanding Binding Affinity: The Key to Potency

Binding affinity, often expressed as the dissociation constant (Kd) or the inhibitory constant (Ki), is a measure of the strength of the interaction between a ligand (in this case, our phenylacetate derivatives) and its target protein. A lower Kd or Ki value signifies a higher binding affinity, indicating that the compound is more effective at binding to its target at lower concentrations. The quantitative structure-activity relationship (QSAR) approach helps in understanding how the physicochemical properties of a molecule affect its biological activity[1][2][3][4].

Hypothetical Binding Affinity Data

The following table presents a hypothetical dataset of binding affinities for a series of methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate derivatives against a putative target protein. This data is illustrative and designed to highlight key SAR trends. The binding affinities are presented as Ki values, determined using a competitive radioligand binding assay.

Compound IDR1 (Formyl Group Substitution)R2 (Methoxy Group Substitution)R3 (Phenyl Group Substitution)Ki (nM)
LEAD-001 -CHO-OCH3-H150
DER-002 -COOH-OCH3-H75
DER-003 -CH2OH-OCH3-H250
DER-004 -CHO-OH-H120
DER-005 -CHO-OCF3-H300
DER-006 -CHO-OCH34-Cl80
DER-007 -CHO-OCH34-F95
DER-008 -CHO-OCH34-CH3180
DER-009 -COOH-OH4-Cl40

Analysis of Structure-Activity Relationships:

  • Modification of the Formyl Group (R1): Oxidation of the formyl group to a carboxylic acid (DER-002) resulted in a two-fold increase in binding affinity compared to the lead compound (LEAD-001). This suggests a potential hydrogen bond interaction or an ionic interaction with a positively charged residue in the binding pocket. Conversely, reduction to an alcohol (DER-003) led to a decrease in affinity, indicating that an electron-withdrawing group at this position is favorable.

  • Modification of the Methoxy Group (R2): Replacement of the methoxy group with a hydroxyl group (DER-004) resulted in a slight increase in affinity, possibly due to the formation of a new hydrogen bond. In contrast, the introduction of a bulky and electron-withdrawing trifluoromethoxy group (DER-005) was detrimental to binding, likely due to steric hindrance or unfavorable electronic effects.

  • Substitution on the Phenyl Ring (R3): The addition of electron-withdrawing halogens at the para-position of the phenyl ring (DER-006 and DER-007) enhanced binding affinity. This is a common observation in drug design, where halogen bonding or favorable electronic interactions can increase potency. The introduction of an electron-donating methyl group (DER-008) slightly decreased affinity.

  • Combined Modifications: The derivative with the highest affinity (DER-009) combined the beneficial modifications of a carboxylic acid at R1, a hydroxyl group at R2, and a chloro-substituent at the para-position of the phenyl ring, demonstrating the additive effect of favorable structural changes.

Experimental Methodologies for Determining Binding Affinity

The accurate determination of binding affinity is paramount. Several robust techniques are available to researchers, each with its own advantages and considerations.[5]

Radioligand Binding Assay

This is a highly sensitive and widely used method for quantifying the interaction between a ligand and its receptor. It is considered a gold standard for this purpose. The assay involves incubating a biological sample containing the target receptor with a radiolabeled ligand. The binding of the radioligand is then measured, and the affinity of a test compound can be determined by its ability to compete with the radioligand for binding to the receptor.

Step-by-Step Protocol for a Competitive Radioligand Binding Assay:

  • Membrane Preparation:

    • Homogenize tissues or cells expressing the target receptor in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in a suitable assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a 96-well plate, add the membrane preparation, the radioligand at a concentration close to its Kd, and varying concentrations of the unlabeled test compound (the methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate derivative).

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Filtration:

    • Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the free radioligand.

    • Wash the filters with ice-cold wash buffer to remove any unbound radioactivity.

  • Scintillation Counting:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_prep Membrane Preparation cluster_assay Assay Setup cluster_incubation Incubation & Filtration cluster_analysis Data Analysis Tissue Tissue/Cells Homogenization Homogenization Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Membrane_Pellet Membrane Pellet Centrifugation->Membrane_Pellet Resuspension Resuspension Membrane_Pellet->Resuspension Membrane_Prep Membrane Prep. Add_to_Plate Add to 96-well Plate Membrane_Prep->Add_to_Plate Incubation Incubation Add_to_Plate->Incubation Radioligand Radioligand Radioligand->Add_to_Plate Test_Compound Test Compound Test_Compound->Add_to_Plate Filtration Filtration Incubation->Filtration Washed_Filters Washed Filters Filtration->Washed_Filters Scintillation_Counting Scintillation Counting Washed_Filters->Scintillation_Counting Raw_Data Raw Data (CPM) Scintillation_Counting->Raw_Data Data_Analysis Data Analysis (IC50) Raw_Data->Data_Analysis Ki_Value Ki Value Data_Analysis->Ki_Value

Caption: Workflow of a competitive radioligand binding assay.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[5] It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Step-by-Step Protocol for Isothermal Titration Calorimetry:

  • Sample Preparation:

    • Prepare solutions of the target protein and the ligand (the phenylacetate derivative) in the same buffer to minimize heats of dilution.

    • Accurately determine the concentrations of both the protein and the ligand.

    • Degas the solutions to prevent air bubbles during the experiment.

  • Instrument Setup:

    • Thoroughly clean the sample and reference cells of the ITC instrument.

    • Fill the reference cell with buffer.

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe.

    • Equilibrate the system to the desired experimental temperature.

  • Titration:

    • Perform a series of small, sequential injections of the ligand into the protein solution.

    • The instrument measures the heat change after each injection.

  • Data Acquisition:

    • The raw data is a series of heat-flow peaks corresponding to each injection.

    • The area under each peak is integrated to determine the heat released or absorbed.

  • Data Analysis:

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH.

    • The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS , where Ka = 1/Kd.

cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_titration Titration & Data Acquisition cluster_analysis Data Analysis Protein_Solution Protein Solution Degassing_P Degas Protein Protein_Solution->Degassing_P Load_Protein Load Protein into Cell Degassing_P->Load_Protein Ligand_Solution Ligand Solution Degassing_L Degas Ligand Ligand_Solution->Degassing_L Load_Ligand Load Ligand into Syringe Degassing_L->Load_Ligand Equilibrate Equilibrate Temperature Load_Protein->Equilibrate Load_Ligand->Equilibrate Titration Perform Injections Equilibrate->Titration Raw_Data Raw Heat Flow Data Titration->Raw_Data Integration Integrate Peak Areas Raw_Data->Integration Binding_Isotherm Plot Binding Isotherm Integration->Binding_Isotherm Thermodynamic_Parameters Kd, n, ΔH, ΔS Binding_Isotherm->Thermodynamic_Parameters

Caption: Workflow of an Isothermal Titration Calorimetry experiment.

Alternative Methodologies

While radioligand binding assays and ITC are considered gold standards, other techniques can also provide valuable information on binding affinity.

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at a sensor surface where one of the binding partners is immobilized.[5] It provides kinetic data (association and dissociation rates) in addition to affinity data.

  • Fluorescence Spectroscopy: This method can be used if the binding event causes a change in the fluorescence properties of either the protein or the ligand.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study weak binding interactions and provides detailed structural information about the binding site.[6]

Conclusion

The systematic exploration of the structure-activity relationship of methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate derivatives provides a clear path toward the development of potent and selective inhibitors. The hypothetical data presented in this guide illustrates how subtle modifications to the chemical scaffold can have a profound impact on binding affinity. By employing robust experimental techniques such as radioligand binding assays and isothermal titration calorimetry, researchers can obtain high-quality data to guide their drug discovery efforts. The continued investigation of this and related chemical series holds significant promise for the identification of novel therapeutic agents.

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Sources

Comparative

A Comparative Guide to LC-MS Method Validation for the Quantification of Methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate

Introduction: The Imperative for Rigorous Bioanalytical Method Validation In the landscape of drug development, the precise and reliable quantification of novel chemical entities in biological matrices is paramount. This...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Rigorous Bioanalytical Method Validation

In the landscape of drug development, the precise and reliable quantification of novel chemical entities in biological matrices is paramount. This guide provides an in-depth comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) method validation for a promising small molecule, methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate. The journey from a promising compound to a therapeutic agent is paved with data, and the integrity of this data is non-negotiable. A validated bioanalytical method ensures that the data generated from pharmacokinetic, toxicokinetic, and bioequivalence studies are accurate and reproducible, forming a solid foundation for critical decision-making.[1][2]

This document is structured to provide not just a protocol, but a narrative of scientific reasoning. We will explore the core validation parameters as stipulated by the International Council for Harmonisation (ICH) M10 guidelines, the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][3] Through a comparative lens, we will examine an optimized method alongside common alternative approaches, underscoring the causality behind experimental choices and their impact on data quality.

The Analyte: Methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate

Our target analyte is a novel compound with a phenylacetate scaffold, a structure of interest in medicinal chemistry.[4] Its quantification in biological matrices like plasma is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

Structure:

Given its structural features, LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode is the analytical technique of choice, offering superior sensitivity and selectivity.[5][6][7]

I. Foundational Elements of the Bioanalytical Method

Before delving into the validation parameters, it is crucial to establish the foundational chromatographic and mass spectrometric conditions. The selection of these initial parameters is guided by the physicochemical properties of the analyte and extensive method development.[8]

Optimized LC-MS/MS Conditions
  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is selected for its versatility in retaining and separating moderately non-polar compounds.

    • Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier promotes protonation of the analyte, enhancing ionization efficiency in positive ion mode.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Acetonitrile is chosen for its low viscosity and UV transparency.

    • Gradient Elution: A gradient from 5% to 95% Mobile Phase B over a short runtime (e.g., 4 minutes) ensures efficient elution of the analyte while separating it from matrix components.[8]

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C to ensure reproducible retention times.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.

    • Detection: Triple Quadrupole Mass Spectrometer in MRM mode.

    • MRM Transitions:

      • Analyte: Precursor Ion [M+H]⁺ → Product Ion (Hypothetical: determined during method development by infusing the analyte and identifying a stable, high-intensity fragment).

      • Internal Standard (IS): A stable isotope-labeled (SIL) version of the analyte is the gold standard for an internal standard as it co-elutes and experiences similar ionization effects as the analyte, thereby compensating for matrix effects and variability in sample processing.[9]

Alternative (Sub-optimal) Approaches for Comparison

For the purpose of this guide, we will compare our optimized method against alternatives that are often employed due to expediency but may compromise data quality:

  • Alternative 1: Isocratic Elution. While simpler, it may lead to inadequate separation from matrix interferences and longer run times.

  • Alternative 2: Protein Precipitation (PPT) alone. A quick and common sample preparation technique, but it may not sufficiently remove phospholipids and other matrix components that can cause ion suppression or enhancement.[10]

  • Alternative 3: Use of a structural analog as an Internal Standard. If a SIL-IS is unavailable, a structurally similar compound might be used. However, it may not perfectly mimic the analyte's behavior during extraction and ionization.

II. A Comparative Deep Dive into Method Validation Parameters

A bioanalytical method is validated to demonstrate its suitability for its intended purpose.[1] The following sections will detail the experimental protocols for key validation parameters, comparing the performance of our optimized method with the alternatives.

Specificity and Selectivity

The "Why": This parameter ensures that the method can unequivocally measure the analyte without interference from other components in the biological matrix, such as metabolites, endogenous compounds, or concomitant medications.[3][11]

Experimental Protocol:

  • Analyze blank matrix samples from at least six different sources (individual donors).

  • Analyze blank matrix spiked with the analyte at the Lower Limit of Quantification (LLOQ) and with the Internal Standard.

  • Compare the chromatograms of the blank samples with the spiked samples.

Acceptance Criteria (ICH M10):

  • The response in the blank samples at the retention time of the analyte should be ≤ 20% of the LLOQ response.

  • The response in the blank samples at the retention time of the IS should be ≤ 5% of the IS response in the LLOQ sample.

Workflow for Specificity Assessment:

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Evaluation A Obtain Blank Matrix (6 different sources) D Inject and Analyze Blank Samples A->D B Spike Matrix with Analyte at LLOQ E Inject and Analyze Spiked Samples B->E C Spike Matrix with Internal Standard C->E F Compare Chromatograms D->F E->F G Assess Interference at Analyte and IS Retention Times F->G H Verify Acceptance Criteria (Analyte ≤ 20% of LLOQ, IS ≤ 5%) G->H

Caption: Workflow for assessing method specificity and selectivity.

Comparative Analysis:

MethodObservationImplication
Optimized Method (Gradient Elution) No significant interfering peaks at the retention time of the analyte or IS.High confidence in the identity and quantity of the analyte.
Alternative 1 (Isocratic Elution) A co-eluting peak from the matrix is observed, contributing to >20% of the LLOQ response.Inaccurate quantification, especially at low concentrations. Method fails specificity criteria.
Linearity and Calibration Curve

The "Why": To demonstrate a proportional relationship between the analyte concentration and the instrument response over a defined range. This relationship is described by the calibration curve.[12]

Experimental Protocol:

  • Prepare a series of calibration standards by spiking blank matrix with known concentrations of the analyte. A minimum of six non-zero standards are required.

  • The concentration range should encompass the expected concentrations in study samples, including the LLOQ and the Upper Limit of Quantification (ULOQ).

  • Process and analyze the calibration standards along with a blank and a zero sample (matrix with IS).

  • Plot the peak area ratio (analyte/IS) against the nominal concentration.

  • Perform a linear regression analysis, typically with a weighting factor (e.g., 1/x or 1/x²) to ensure accuracy at the lower end of the curve.

Acceptance Criteria (ICH M10):

  • The correlation coefficient (r²) should be ≥ 0.99.

  • The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for LLOQ).

  • At least 75% of the standards must meet this criterion.

Data Presentation: Linearity Comparison

ParameterOptimized MethodAlternative 3 (Structural Analog IS)
Calibration Range 1 - 1000 ng/mL1 - 1000 ng/mL
Regression Model Linear, weighted (1/x²)Linear, weighted (1/x²)
Correlation Coefficient (r²) 0.99850.9910
Accuracy of Back-calculated Standards All standards within ±10% (±15% at LLOQ)Deviations up to ±25% observed, particularly at high and low concentrations.

Causality: The superior linearity of the optimized method is directly attributable to the use of a stable isotope-labeled internal standard. The SIL-IS compensates for variations in ionization efficiency across the concentration range, which a structural analog may fail to do, leading to greater scatter and a lower correlation coefficient.[9]

Accuracy and Precision

The "Why": Accuracy measures the closeness of the determined value to the nominal concentration, while precision measures the reproducibility of the measurements.[2] These are assessed through intra-day (repeatability) and inter-day (intermediate precision) analyses.

Experimental Protocol:

  • Prepare Quality Control (QC) samples in blank matrix at a minimum of four concentration levels: LLOQ, Low QC (≤ 3x LLOQ), Medium QC, and High QC.

  • Intra-day (within-run): Analyze at least five replicates of each QC level in a single analytical run.

  • Inter-day (between-run): Analyze the QC samples on at least three different days.

Acceptance Criteria (ICH M10):

  • Accuracy: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ).

  • Precision: The coefficient of variation (CV) should not exceed 15% (20% for LLOQ).

Workflow for Accuracy and Precision Assessment:

cluster_0 QC Sample Preparation cluster_1 Analysis cluster_2 Data Calculation cluster_3 Evaluation A Prepare QC Samples (LLOQ, Low, Mid, High) B Intra-Day Analysis (n≥5 replicates in one run) A->B C Inter-Day Analysis (Analysis on ≥3 different days) A->C D Calculate Mean Concentration and Standard Deviation B->D C->D E Determine Accuracy (% Bias) and Precision (% CV) D->E F Compare against Acceptance Criteria (±15% Accuracy, ≤15% CV) E->F

Caption: Workflow for determining accuracy and precision.

Data Presentation: Inter-Day Accuracy and Precision

QC Level (ng/mL)Optimized Method (Mean ± SD, %CV, %Accuracy)Alternative 2 (PPT alone) (Mean ± SD, %CV, %Accuracy)
LLOQ (1.0) 1.05 ± 0.12, 11.4%, +5.0%1.28 ± 0.28, 21.9%, +28.0%
Low (3.0) 2.91 ± 0.21, 7.2%, -3.0%3.54 ± 0.57, 16.1%, +18.0%
Medium (100) 103.2 ± 5.1, 4.9%, +3.2%118.7 ± 15.3, 12.9%, +18.7%
High (800) 789.6 ± 38.2, 4.8%, -1.3%695.2 ± 98.1, 14.1%, -13.1%

Causality: The poor accuracy and precision of the protein precipitation method, especially at lower concentrations, is likely due to significant and variable matrix effects.[13][14] Phospholipids and other endogenous components that are not effectively removed can suppress or enhance the analyte's ionization, leading to inconsistent results.[10][15] The optimized method, which would incorporate a more rigorous sample cleanup like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), demonstrates superior performance by minimizing these matrix effects.

Stability

The "Why": To ensure that the analyte's concentration does not change from the time of sample collection to the completion of analysis.[16] Stability must be evaluated under various conditions that mimic the sample's lifecycle.

Experimental Protocol:

  • Use Low and High QC samples to assess stability.

  • Freeze-Thaw Stability: Analyze QCs after subjecting them to at least three freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Analyze QCs after leaving them at room temperature for a duration that exceeds the expected sample handling time.

  • Long-Term Stability: Analyze QCs after storing them at the intended storage temperature (e.g., -80°C) for a period that covers the time from sample collection to the final analysis.

  • Post-Preparative (Autosampler) Stability: Analyze processed samples (extracts) that have been stored in the autosampler for the maximum anticipated run time.[17]

Acceptance Criteria (ICH M10):

  • The mean concentration of the stability samples must be within ±15% of the nominal concentration.

Data Presentation: Stability Summary

Stability TestOptimized Method (% Deviation from Nominal)
Freeze-Thaw (3 cycles) Low QC: -4.5%, High QC: -2.8%
Bench-Top (6 hours) Low QC: -6.1%, High QC: -3.5%
Long-Term (-80°C, 90 days) Low QC: -8.2%, High QC: -5.7%
Autosampler (24 hours) Low QC: -3.9%, High QC: -1.9%

Causality: Demonstrating stability provides confidence that the measured concentrations reflect the true in-vivo concentrations at the time of sampling. Any significant degradation would lead to an underestimation of the drug's exposure.[18][19]

III. Conclusion: The Value of a Rigorously Validated Method

This guide has comparatively analyzed an optimized LC-MS method for the quantification of methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate against common, yet sub-optimal, alternatives. The data, though hypothetical, are representative of the outcomes when rigorous scientific principles are applied versus when shortcuts are taken.

The optimized method, characterized by:

  • Gradient chromatographic separation

  • A stable isotope-labeled internal standard

  • Robust sample preparation to mitigate matrix effects

consistently meets the stringent acceptance criteria set forth by global regulatory agencies.[20][21][22] In contrast, methods employing isocratic elution, simplistic sample preparation, or non-ideal internal standards fail on key parameters like specificity, linearity, accuracy, and precision.

For researchers, scientists, and drug development professionals, the message is unequivocal: investment in thorough method development and validation is not merely a regulatory hurdle, but a fundamental pillar of scientific integrity. A well-validated method ensures data of the highest quality, enabling confident decision-making throughout the drug development pipeline and ultimately contributing to the delivery of safe and effective medicines.

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  • Mena, P., et al. (2017). Synthetic and analytical strategies for the quantification of phenyl-γ-valerolactone conjugated metabolites in human urine. Molecular nutrition & food research, 61(9). [Link]

  • Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate

Advanced Safety and Handling Protocol: Methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate Methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate (CAS: 885949-40-6) is a highly specialized organic intermediate frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Handling Protocol: Methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate

Methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate (CAS: 885949-40-6) is a highly specialized organic intermediate frequently utilized in pharmaceutical synthesis and drug development workflows. With a molecular weight of 300.31 g/mol and a complex structural motif, it presents specific handling challenges. Because toxicological data for novel research chemicals is often incomplete, this compound must be handled with rigorous safety protocols, treating it as a high-risk irritant and potential sensitizer.

This guide provides a self-validating, step-by-step operational framework to ensure maximum laboratory safety and regulatory compliance.

Chemical Hazard Profile & Causality

Understanding the molecular structure is critical for predicting hazards and selecting the appropriate Personal Protective Equipment (PPE). We do not just wear PPE because it is a rule; we wear it to counteract specific molecular behaviors:

  • Formyl (Aldehyde) Moiety: Aldehydes are highly electrophilic and can react with nucleophilic sites on biological proteins. This makes the compound a potential skin and respiratory sensitizer. Inhalation of fine dust or aerosols must be strictly avoided to prevent respiratory tract irritation.

  • Ester and Ether Linkages: These functional groups increase the compound's lipophilicity and its solubility in organic solvents (e.g., dichloromethane, ethyl acetate). If the compound contacts unprotected skin, it can readily partition into the stratum corneum, causing localized irritation or facilitating systemic absorption.

  • Physical State: Typically encountered as a solid powder, the primary physical hazard is the generation of airborne micro-particulates during weighing and transfer.

To mitigate these risks, operations must comply with the OSHA Laboratory Standard [1], which mandates the use of engineering controls (like fume hoods) to keep chemical exposures well below permissible limits.

Personal Protective Equipment (PPE) Matrix

The following table summarizes the mandatory PPE for handling this compound, grounded in the safety culture guidelines provided by the American Chemical Society (ACS) [2].

Body PartRecommended PPESpecificationCausality / Scientific Rationale
Hands Nitrile GlovesMinimum 4 mil thickness, powder-free.Nitrile provides excellent resistance to the lipophilic nature of the compound and the organic solvents typically used to dissolve it.
Eyes Safety GogglesANSI Z87.1 certified, indirect venting.Protects against micro-particulate dust generated during weighing and splash hazards during solvent addition.
Body Laboratory Coat100% Cotton or Flame-Resistant (FR).Cotton prevents static buildup (which can aerosolize fine powders) and provides a physical barrier against skin absorption.
Respiratory Chemical Fume HoodMinimum face velocity of 100 fpm.The aldehyde moiety poses a sensitization risk; engineering controls are the primary defense against inhalation [1].

Operational Workflow & Handling Protocol

To ensure a self-validating system, the handling protocol incorporates verification checks at each critical juncture.

Step 1: Workspace Preparation and Verification

  • Verify Engineering Controls: Confirm that the chemical fume hood is operational. Check the digital monitor or use a delicate task wipe to visually confirm an inward airflow of at least 100 feet per minute (fpm).

  • Clear the Workspace: Remove unnecessary clutter to prevent accidental spills and ensure laminar airflow is not obstructed.

  • Don and Inspect PPE: Put on your lab coat and safety goggles. Don nitrile gloves and inspect them for micro-tears by inflating them slightly before use.

Step 2: Weighing and Transfer

  • Static Mitigation: Place an anti-static weighing boat on the analytical balance inside the fume hood. Causality: Anti-static boats prevent the fine powder from repelling against the plastic and aerosolizing into the breathing zone.

  • Transfer: Use a clean, grounded stainless steel spatula to transfer the solid.

  • Seal: Record the mass and immediately seal the stock container to prevent ambient moisture degradation or accidental tipping.

Step 3: Dissolution and Reaction Setup

  • Vessel Transfer: Transfer the weighed solid into the reaction vessel (e.g., a round-bottom flask).

  • Solvent Addition: Slowly add the chosen organic solvent while gently swirling. Causality: Slow addition minimizes exothermic dissolution risks and prevents splashing.

  • Isolation: Seal the reaction vessel with a septum before removing it from the safety of the fume hood.

OperationalWorkflow Start Initiate Handling Protocol PPE Don & Verify PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Fume Hood Verification (Airflow >100 fpm) PPE->Hood Weigh Anti-Static Weighing (Minimize Aerosolization) Hood->Weigh Solvent Controlled Solvent Addition (Inside Hood) Weigh->Solvent Reaction Seal Reaction Vessel Solvent->Reaction Clean Decontaminate Workspace Reaction->Clean

Step-by-step operational workflow for handling Methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate.

Spill Response & Waste Disposal Plan

In the event of an accidental release, immediate and logical action is required to prevent exposure and environmental contamination. This protocol aligns with the emergency planning frameworks outlined in Prudent Practices in the Laboratory [3].

Solid Spill Protocol (<50g):

  • Isolate: Alert nearby personnel and restrict access to the spill area.

  • Assess PPE: Verify that your safety goggles and nitrile gloves are intact. If the spill occurred outside the fume hood, immediately don an N95 respirator or half-mask particulate respirator.

  • Containment (Crucial Step): Do not dry sweep, as the mechanical action will aerosolize the aldehyde-containing powder. Instead, cover the spill with damp paper towels (using water or a mild isopropanol solution) to suppress dust generation.

  • Collection: Use a disposable plastic scoop to collect the damp material and place it into a compatible, sealable hazardous waste container.

  • Decontamination: Wipe the affected surface with a solvent known to dissolve the compound (e.g., a small amount of isopropanol), followed by standard soap and water to remove any residual lipophilic film.

Disposal Plan: Methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate and all contaminated cleanup materials (gloves, wipes, scoops) must be treated as hazardous organic waste. Do not flush any quantity down the sink. Label the waste container clearly with "Hazardous Waste: Toxic Organic Solid (Methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate)" and dispose of it strictly according to your institution's Environmental Health and Safety (EHS) guidelines [3].

SpillResponse Spill Spill Detected Assess Assess Spill Volume & Location Spill->Assess Small Small Spill (<50g) Manageable Assess->Small Large Large Spill (>50g) Evacuate & Call EHS Assess->Large Dust Suppress Dust (Damp Towels) Small->Dust Collect Mechanical Collection (Plastic Scoop) Dust->Collect Decon Surface Decontamination (Isopropanol Wipe) Collect->Decon Waste Transfer to Solid Hazardous Waste Decon->Waste

Logical decision tree and response protocol for accidental chemical spills.

References

  • Occupational Safety and Health Administration. "29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories." eCFR.[Link]

  • American Chemical Society. "Safety in Academic Chemistry Laboratories." American Chemical Society.[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Disposal of Chemicals." The National Academies Press.[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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